3-Ethyl-4-octanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethyloctan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-7-8-10(11)9(5-2)6-3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJDPIWUPZLVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CC)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979093 | |
| Record name | 3-Ethyloctan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63126-48-7 | |
| Record name | 3-Ethyl-4-octanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyloctan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3-Ethyl-4-octanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Ethyl-4-octanol, a secondary alcohol with applications in organic synthesis and as a potential building block in drug development. This document details two primary synthetic routes, outlines purification methodologies, and presents key analytical data for the characterization of the final product.
Introduction
This compound is a branched-chain secondary alcohol. Its structure, featuring a hydroxyl group on the fourth carbon of an octyl chain with an ethyl substituent at the third position, imparts specific physical and chemical properties relevant to its use as a synthetic intermediate. This guide will explore its synthesis via Grignard reaction and ketone reduction, followed by purification and characterization.
Synthesis of this compound
Two effective methods for the synthesis of this compound are presented: the Grignard reaction of butanal with a butylmagnesium halide and the reduction of 3-ethyl-4-octanone.
Grignard Reaction Synthesis
The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds, allowing for the construction of the this compound carbon skeleton from smaller precursor molecules. The general principle involves the nucleophilic attack of a Grignard reagent on a carbonyl compound[1][2][3][4].
Reaction: Butanal + sec-Butylmagnesium bromide → this compound
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Magnesium turnings
-
2-Bromobutane
-
Butanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere to exclude moisture.
-
In the three-necked flask, place magnesium turnings.
-
A solution of 2-bromobutane in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small amount of the 2-bromobutane solution is added to the magnesium turnings to initiate the reaction, which is indicated by the formation of a cloudy solution and a gentle reflux.
-
The remaining 2-bromobutane solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Reaction with Butanal:
-
A solution of butanal in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
The Grignard reagent solution is cooled in an ice bath.
-
The butanal solution is added dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
-
Work-up:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Reduction of 3-Ethyl-4-octanone
The reduction of a ketone to a secondary alcohol is a common and efficient synthetic transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose[5][6][7][8].
Reaction: 3-Ethyl-4-octanone + NaBH₄ → this compound
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
3-Ethyl-4-octanone
-
Methanol (CH₃OH) or Ethanol (C₂H₅OH)[5]
-
Sodium borohydride (NaBH₄)
-
Water (H₂O)
-
Diethyl ether ((C₂H₅)₂O)
-
Aqueous hydrochloric acid (HCl, dilute)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction:
-
Dissolve 3-ethyl-4-octanone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.
-
-
Work-up:
-
Slowly add water to quench the excess sodium borohydride.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 6-7.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification of this compound
The crude product obtained from either synthetic route may contain unreacted starting materials, by-products, and residual solvents. Purification is essential to obtain this compound of high purity.
Fractional Distillation
Fractional distillation is an effective method for purifying liquids with different boiling points[9][10][11]. This technique is suitable for separating this compound from impurities that have significantly different volatilities. For high-boiling compounds, distillation under reduced pressure is recommended to prevent decomposition[12].
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Place the crude this compound in the distilling flask with a few boiling chips or a magnetic stir bar.
-
If performing a vacuum distillation, connect the apparatus to a vacuum pump and a pressure gauge.
-
Gradually heat the distilling flask.
-
Collect the fraction that distills at the expected boiling point of this compound. The boiling point will depend on the pressure.
Preparative Column Chromatography
For the removal of impurities with similar boiling points, preparative column chromatography is a suitable purification technique[13][14][15].
-
Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and impurities.
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in the non-polar component of the mobile phase.
-
Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Butanal | C₄H₈O | 72.11 | 74.8 | 0.804 |
| 2-Bromobutane | C₄H₉Br | 137.02 | 91.2 | 1.255 |
| 3-Ethyl-4-octanone | C₁₀H₂₀O | 156.27 | ~195-197 | ~0.83 |
| This compound | C₁₀H₂₂O | 158.28 | ~206-208 | ~0.82 |
Table 2: Typical Reaction Parameters and Yields
| Synthesis Method | Key Reagents | Solvent | Typical Yield (%) |
| Grignard Reaction | Butanal, sec-Butylmagnesium bromide | Diethyl ether | 60-80 |
| Ketone Reduction | 3-Ethyl-4-octanone, NaBH₄ | Methanol/Ethanol | 85-95 |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of the final product and to confirm its molecular weight. The retention time in the gas chromatogram is characteristic of the compound under specific GC conditions, and the mass spectrum provides information about the molecular ion and fragmentation pattern[16][17][18][19].
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M+): A peak corresponding to the molecular weight (m/z = 158) may be observed, although it can be weak for alcohols.
-
Loss of Water (M-18): A peak at m/z = 140 is expected due to the elimination of a water molecule.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl group will lead to characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules[20][21].
Expected ¹H NMR Signals:
-
Signals corresponding to the different types of protons in the molecule, including the -OH proton, the proton on the carbon bearing the hydroxyl group (-CHOH-), and the protons of the ethyl and butyl groups. The chemical shifts and splitting patterns will be characteristic of the structure.
Expected ¹³C NMR Signals:
-
Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shift of the carbon attached to the hydroxyl group will be in the typical range for a secondary alcohol.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of functional groups in a molecule. For this compound, the key absorption band is that of the hydroxyl group[5][6][22].
Expected IR Absorption Bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in an alcohol.
-
C-H Stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the alkyl chains.
-
C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹ corresponding to the C-O single bond of a secondary alcohol.
Mandatory Visualizations
Diagram 1: Grignard Synthesis Workflow
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Diagram 2: Ketone Reduction and Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Khan Academy [khanacademy.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Purification [chem.rochester.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. maratek.com [maratek.com]
- 13. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 15. ijcpa.in [ijcpa.in]
- 16. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. rsc.org [rsc.org]
- 22. chemsynthesis.com [chemsynthesis.com]
Spectroscopic Analysis of 3-Ethyl-4-octanol: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 3-Ethyl-4-octanol, targeting researchers, scientists, and professionals in drug development. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for these techniques, and includes a visual workflow for spectroscopic analysis.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound (C₁₀H₂₂O, Molar Mass: 158.28 g/mol ).[1]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | m | 1H | H-4 (CH-OH) |
| ~1.2 - 1.6 | m | 11H | H-2, H-3, H-5, H-6, H-7, H-8 (CH₂, CH) |
| ~0.9 | t | 6H | H-1, H-1' (CH₃ of ethyl and butyl chains) |
| Variable | br s | 1H | OH |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Carbon Atom |
| ~75 | C-4 (CH-OH) |
| ~45 | C-3 (CH) |
| ~30-35 | C-2, C-5 (CH₂) |
| ~25-30 | C-6, C-7 (CH₂) |
| ~22 | C-8 (CH₂) |
| ~14 | C-1, C-1' (CH₃) |
The infrared spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration, a hallmark of alcohols. The C-H and C-O stretching vibrations are also prominent. The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[2]
Table 3: Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3300 - 3500 | Strong, Broad | O-H Stretch |
| ~2850 - 2960 | Strong | C-H Stretch |
| ~1465 | Medium | C-H Bend |
| ~1050 - 1150 | Medium | C-O Stretch |
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[1]
Table 4: Characteristic Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 158 | [M]⁺ (Molecular Ion) |
| 140 | [M - H₂O]⁺ |
| 129 | [M - C₂H₅]⁺ |
| 101 | [M - C₄H₉]⁺ |
| 87 | [CH(OH)CH(C₂H₅)]⁺ |
| 59 | [CH(OH)CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alcohol sample like this compound.
-
Sample Preparation: A small amount of the neat liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.
-
¹H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse sequence is used to acquire the ¹H spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm).
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and placed in a liquid cell.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty salt plates or the solvent is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the infrared spectrum.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for volatile compounds like alcohols. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethyl-4-octanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Ethyl-4-octanol, a branched-chain secondary alcohol. The document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification. The guide also explores the compound's relevant chemical reactions and delves into its biological activities, with a particular focus on its interactions with cell membranes and its potential applications in drug development as an antimicrobial agent and a penetration enhancer. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound is a branched-chain secondary alcohol with the molecular formula C₁₀H₂₂O. Its structure, featuring an ethyl group at the third carbon and a hydroxyl group at the fourth carbon of an octane chain, imparts unique physicochemical properties that are of interest in various scientific and industrial applications. These include its use as a synthetic intermediate and its potential in the formulation of fragrances. For the drug development sector, its characteristics as a branched-chain alcohol suggest potential applications as an antimicrobial agent and a penetration enhancer for transdermal drug delivery systems. This guide aims to provide a detailed technical overview of this compound to support its evaluation and application in research and development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in chemical synthesis, and for understanding its behavior in biological systems.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-Ethyloctan-4-ol | [1] |
| CAS Number | 19781-28-3 | [2] |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Density | 0.824 g/cm³ | [2] |
| Boiling Point | 206.4 °C at 760 mmHg | [2] |
| Flash Point | 87.9 °C | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.97 | [3] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | [1] |
| Refractive Index | 1.432 | [2] |
Table 2: Computed Properties of this compound
| Property | Value | Reference(s) |
| XLogP3-AA | 3.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 158.167065 g/mol | [1] |
| Monoisotopic Mass | 158.167065 g/mol | [1] |
| Complexity | 76.9 | [1] |
Chemical Properties and Reactions
This compound, as a secondary alcohol, undergoes typical reactions of this functional group.
-
Oxidation: It can be oxidized to the corresponding ketone, 3-ethyl-4-octanone, using common oxidizing agents such as pyridinium chlorochromate (PCC), or Swern and Dess-Martin periodinane oxidations.[4]
-
Reduction: The reverse reaction, the reduction of 3-ethyl-4-octanone, is a primary method for its synthesis.[4]
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
-
Dehydration: Elimination of water can occur under acidic conditions to yield a mixture of alkenes.
Experimental Protocols
This section provides a detailed methodology for the synthesis and purification of this compound.
Synthesis of this compound via Reduction of 3-Ethyl-4-octanone
This protocol is based on the general procedure for the reduction of ketones using sodium borohydride.
Materials:
-
3-Ethyl-4-octanone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-4-octanone (1 equivalent) in methanol (or ethanol) at room temperature.
-
Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain a gentle reaction. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully add 1 M HCl dropwise to the reaction mixture to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification by Fractional Distillation
The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus.
-
Distillation: Transfer the crude this compound to the distillation flask. Heat the flask gently.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (206.4 °C at 760 mmHg, adjust for vacuum).[2]
Spectral Data and Characterization
The following sections describe the expected spectral characteristics of this compound based on data for similar secondary alcohols.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule.
-
-OH Proton: A broad singlet, typically in the range of 0.5-5.0 ppm, which can disappear upon D₂O exchange.[5]
-
-CH-OH Proton (H4): A multiplet in the range of 3.3-4.0 ppm, deshielded by the adjacent oxygen atom.[5][6]
-
-CH-CH₂CH₃ Proton (H3): A multiplet.
-
Alkyl Protons: A series of multiplets and triplets in the upfield region (0.8-1.7 ppm) corresponding to the protons of the ethyl and butyl groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the different carbon environments.
-
C4 (-CH-OH): A signal in the range of 50-80 ppm, significantly downfield due to the electronegative oxygen.[5][7]
-
C3 (-CH-CH₂CH₃): A signal for the methine carbon.
-
Alkyl Carbons: Signals in the aliphatic region (10-40 ppm) for the remaining carbons of the ethyl and octyl chains.[5]
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 158, although it may be weak or absent for secondary alcohols.[8][9] Common fragmentation patterns for secondary alcohols include:
-
α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to resonance-stabilized cations.[10] For this compound, this could result in fragments from the loss of a propyl or a pentyl radical.
-
Dehydration: Loss of a water molecule (M-18), resulting in a peak at m/z = 140.[11]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A strong, broad band in the region of 3500-3200 cm⁻¹ due to hydrogen bonding.[12][13][14][15][16]
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.
-
C-O Stretch: A strong band in the region of 1150-1075 cm⁻¹ for a secondary alcohol.[12][13]
Biological Activity and Applications in Drug Development
Branched-chain alcohols like this compound are of interest to the pharmaceutical industry due to their potential biological activities.
Antimicrobial Activity
Long-chain and branched-chain alcohols are known to exhibit antimicrobial properties.[17][18] The primary mechanism of action is believed to be the disruption of the microbial cell membrane.[19][20] The lipophilic alkyl chain of the alcohol intercalates into the lipid bilayer, disrupting its structure and increasing its fluidity. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[19]
Penetration Enhancer in Transdermal Drug Delivery
Branched-chain alcohols can act as penetration enhancers, facilitating the transport of drugs across the stratum corneum, the outermost layer of the skin.[21] The mechanism is similar to their antimicrobial action, involving the disruption of the highly ordered lipid structure of the stratum corneum. This reversible disruption of the skin barrier can improve the bioavailability of topically applied drugs.[22][23][24][25] The lipophilicity and the position of the hydroxyl group in branched-chain alcohols are key factors in their efficacy as penetration enhancers.[21]
Safety and Handling
Conclusion
This compound is a branched-chain secondary alcohol with a well-defined set of physical and chemical properties. Its synthesis is readily achievable through the reduction of the corresponding ketone. The spectral characteristics are predictable based on its structure. Of particular interest to the drug development community are its potential biological activities as an antimicrobial agent and a skin penetration enhancer, both of which are attributed to its ability to disrupt lipid bilayers. Further research into its specific biological interactions and formulation development could unlock its potential in various pharmaceutical applications. This guide provides a foundational technical resource to aid in these endeavors.
References
- 1. 3-Ethyloctan-4-ol | C10H22O | CID 143954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:19781-28-3 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Ethyl-4-octanone | 19781-29-4 | Benchchem [benchchem.com]
- 5. Alcohols | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. azom.com [azom.com]
- 8. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 9. GCMS Section 6.10 [people.whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. whitman.edu [whitman.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 20. researchgate.net [researchgate.net]
- 21. Branched-chain alkanols as skin permeation enhancers: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Effect of alcohols and enhancers on permeation enhancement of ketorolac [wisdomlib.org]
- 25. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fishersci.com [fishersci.com]
Navigating the Commercial Landscape of 3-Ethyl-4-octanol: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the commercial availability and technical specifications of key chemical compounds is paramount. This in-depth guide provides a comprehensive overview of 3-Ethyl-4-octanol, a branched secondary alcohol with emerging applications, detailing its suppliers, physicochemical properties, synthesis, and potential uses in the pharmaceutical industry.
Commercial Availability and Key Suppliers
This compound is principally available for research and development purposes from a number of specialized chemical suppliers. Notable vendors include Benchchem and AOBChem, who list the compound in their catalogs, indicating its accessibility for laboratory-scale use. It is important to note that this compound is typically marketed for research use only and not for human or veterinary applications.[1] When sourcing this compound, researchers should reference its primary CAS numbers: 19781-28-3 and 63126-48-7 .[1][2]
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is crucial for its application in research and formulation. The key properties of this compound are summarized in the table below, compiled from various chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂O | [1][3] |
| Molecular Weight | 158.28 g/mol | [1][3] |
| CAS Number | 19781-28-3, 63126-48-7 | [1][2] |
| Appearance | Not explicitly stated; likely a liquid at room temperature | |
| Boiling Point | Data not consistently available from suppliers | [4] |
| Melting Point | Data not consistently available from suppliers | [4] |
| Density | Data not consistently available from suppliers | [4] |
| Purity | Typically offered at ≥95% for research grades | [5] |
Synthesis of this compound: A Common Approach
The most frequently cited method for the synthesis of this compound is the reduction of its corresponding ketone, 3-ethyl-4-octanone.[1] This reaction is a standard procedure in organic chemistry, offering a reliable pathway to the desired alcohol.
Experimental Protocol: Reduction of 3-ethyl-4-octanone
Materials:
-
3-ethyl-4-octanone
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Saturated aqueous solution of ammonium chloride (NH₄Cl) (for LiAlH₄)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethyl-4-octanone in an appropriate volume of anhydrous diethyl ether or THF.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the reducing agent (sodium borohydride or, with greater caution, lithium aluminum hydride) portion-wise to the stirred solution. The reaction is exothermic and should be controlled to maintain a low temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for a specified time (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching:
-
For NaBH₄: Slowly add distilled water to quench the excess reducing agent.
-
For LiAlH₄: Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Alternatively, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Potential Applications in Drug Development
The unique structure of this compound, a branched-chain alcohol, lends itself to potential applications in the pharmaceutical industry, primarily as an excipient.[1] Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication, serving to improve stability, solubility, and bioavailability.
The amphiphilic nature of this compound, possessing both a hydrophobic alkyl chain and a hydrophilic hydroxyl group, suggests its potential to act as a solubilizing agent or a penetration enhancer in drug delivery systems.[1] Its interaction with lipid membranes could potentially alter their fluidity, thereby facilitating the transport of APIs across biological barriers.[1]
Visualizing the Synthesis Workflow
To provide a clearer understanding of the production process, the following diagram illustrates a logical workflow for the synthesis and purification of this compound.
Caption: A logical workflow for the synthesis of this compound.
Signaling Pathways and Biological Interactions
While specific signaling pathway modulation by this compound is not yet extensively documented, its mechanism of action is theorized to involve its interaction with biological membranes. As an alcohol, it can participate in hydrogen bonding and, due to its alkyl chain, interact with the lipid bilayer. This interaction can alter membrane fluidity and permeability, which may, in turn, affect the function of membrane-bound proteins and associated signaling cascades.[1][6]
The following diagram illustrates this general mechanism of interaction.
Caption: General mechanism of this compound's interaction with a cell membrane.
References
A Technical Guide to the Synthesis and Occurrence of 3-Ethyl-4-octanol and Related Alkohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethyl-4-octanol, with a focus on its synthesis, as current scientific literature does not support its natural occurrence. To provide a broader context for researchers interested in the natural origins of similar molecules, this document also explores the natural occurrence and biosynthesis of structurally related long-chain alcohols that have been identified as insect pheromones.
This compound: A Synthetic Alcohol
This compound is a secondary alcohol with the molecular formula C₁₀H₂₂O.[1][2][3] Its structure features an eight-carbon chain with a hydroxyl group at the fourth position and an ethyl group at the third position. While it has applications in organic synthesis and fragrance formulations, there is no significant evidence to suggest that this compound is a naturally occurring compound.[4] The scientific literature primarily discusses its synthesis and chemical properties.
Synthesis of this compound
The primary route for synthesizing this compound is through the reduction of its corresponding ketone, 3-ethyl-4-octanone. This can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
The chemical synthesis of this compound typically involves the use of a reducing agent to convert the ketone to an alcohol.
Experimental Protocol: Reduction of 3-Ethyl-4-octanone
Objective: To synthesize this compound by the reduction of 3-ethyl-4-octanone.
Materials:
-
3-ethyl-4-octanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve 3-ethyl-4-octanone in a mixture of methanol and diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
DOT Script for Chemical Synthesis of this compound
Caption: Chemical synthesis of this compound via reduction of the corresponding ketone.
Enzymatic Synthesis
Enzymatic synthesis offers a stereoselective alternative for producing chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to their corresponding alcohols with high enantioselectivity.
Experimental Protocol: Enzymatic Reduction of 3-Ethyl-4-octanone
Objective: To synthesize a specific stereoisomer of this compound using a ketoreductase.
Materials:
-
3-ethyl-4-octanone
-
A selected ketoreductase (KRED)
-
NADH or NADPH as a cofactor
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Incubator shaker
-
Centrifuge
-
Standard glassware for extraction
Procedure:
-
Prepare a reaction mixture containing the buffer, 3-ethyl-4-octanone, the KRED, and the cofactor regeneration system in a reaction vessel.
-
Initiate the reaction by adding the cofactor (NADH or NADPH).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with shaking.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion is reached, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Separate the organic layer, which contains the this compound, from the aqueous layer containing the enzyme and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The solvent can be removed under reduced pressure to obtain the product.
-
Determine the enantiomeric excess of the product using chiral GC or HPLC.
DOT Script for Enzymatic Synthesis Workflow
Caption: General workflow for the enzymatic synthesis of this compound.
Natural Occurrence of Structurally Related Alcohols
While this compound has not been identified from natural sources, several structurally similar long-chain alcohols are known to occur in nature, often as insect pheromones.
| Compound Name | Chemical Formula | Natural Source | Role |
| (S)-2-Methyl-4-octanol | C₉H₂₀O | Sugarcane weevil (Sphenophorus levis) | Aggregation pheromone |
| Ethyl 4-methyloctanoate | C₁₁H₂₂O₂ | Rhinoceros beetle (Oryctes rhinoceros) | Male pheromone |
| 3-Octanol | C₈H₁₈O | Found in various plants, including Camellia sinensis (tea) and Perilla frutescens. | Flavoring agent |
Biosynthesis of a Related Insect Pheromone: A Case Study
The biosynthesis of insect pheromones often involves modifications of fatty acid metabolism. While the specific pathway for a compound like this compound is unknown due to its synthetic nature, we can look at the proposed biosynthesis of a related compound, (S)-2-methyl-4-octanol, as an example.
The biosynthesis of branched-chain fatty acids, which are precursors to many insect pheromones, often starts with the incorporation of propionyl-CoA instead of acetyl-CoA during fatty acid synthesis.
Proposed Biosynthetic Pathway for a Branched-Chain Alcohol Pheromone
DOT Script for a Proposed Biosynthetic Pathway
Caption: A generalized biosynthetic pathway for a branched-chain alcohol insect pheromone.
This guide has detailed the synthetic routes to this compound and provided context on the natural occurrence and biosynthesis of similar molecules. This information is intended to be a valuable resource for researchers in organic synthesis, chemical ecology, and drug development.
References
An In-depth Technical Guide to 3-Ethyl-4-octanol for Researchers and Drug Development Professionals
Topic: 3-Ethyl-4-octanol Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a branched-chain secondary alcohol with applications in organic synthesis and the fragrance industry. For pharmaceutical researchers and drug development professionals, its interest lies in its potential as a solvent or excipient in drug formulations, a role suggested by its physicochemical properties.[1] As a secondary alcohol, it can serve as a chiral building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in the pharmaceutical sciences.
Chemical and Physical Properties
This compound, with the molecular formula C₁₀H₂₂O, is a colorless, viscous liquid.[1] There is some ambiguity in the literature regarding its CAS (Chemical Abstracts Service) number; it is associated with both 19781-28-3 and 63126-48-7 .[2] It is advisable to use the IUPAC name, 3-ethyloctan-4-ol , to avoid confusion.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | --INVALID-LINK-- |
| Molecular Weight | 158.28 g/mol | --INVALID-LINK-- |
| CAS Number | 19781-28-3, 63126-48-7 | --INVALID-LINK-- |
| IUPAC Name | 3-ethyloctan-4-ol | --INVALID-LINK-- |
| Appearance | Colorless viscous liquid | --INVALID-LINK-- |
| Boiling Point | ~213.4 °C (estimate) | --INVALID-LINK-- |
| Density | ~0.845 g/cm³ (estimate) | --INVALID-LINK-- |
| Flash Point | ~87.9 °C | --INVALID-LINK-- |
| Solubility | Insoluble in water | --INVALID-LINK-- |
| LogP (Octanol/Water) | ~3.4 | --INVALID-LINK-- |
Synthesis of this compound
The most common method for the synthesis of this compound is the reduction of the corresponding ketone, 3-ethyl-4-octanone.[1] This reaction is typically carried out using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] The general reaction scheme is presented below.
Experimental Protocol: Reduction of 3-ethyl-4-octanone
The following is a representative experimental protocol for the synthesis of this compound based on the sodium borohydride reduction of ketones.
Materials:
-
3-ethyl-4-octanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve 3-ethyl-4-octanone in methanol.
-
Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in portions.
-
Reflux: After the addition is complete, attach a reflux condenser and heat the mixture under reflux for a specified time to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with dichloromethane.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the dichloromethane by simple distillation to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Applications in Drug Development
While this compound is not a common pharmaceutical ingredient, its properties suggest potential utility in drug formulation. As a branched-chain alcohol, it may act as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its moderate lipophilicity (LogP ~3.4) could be beneficial in enhancing the permeation of APIs across biological membranes.[1]
A logical workflow for evaluating the potential of this compound as a solubilizing excipient is outlined below.
Safety and Toxicology
There is limited toxicological data available specifically for this compound. However, a safety assessment of branched-chain saturated alcohols as a group, when used as fragrance ingredients, provides some insights. These alcohols generally have a low order of acute toxicity. In humans, they have shown no evidence of skin irritation at concentrations of 2-10%. However, undiluted, they can cause moderate to severe eye irritation. The sensitizing potential is generally low.
Conclusion
This compound is a branched-chain secondary alcohol with well-defined physicochemical properties. While its primary applications have been in other industries, its characteristics suggest it could be a candidate for further investigation as a solubilizing agent or permeation enhancer in pharmaceutical formulations. Further research into its biocompatibility and specific interactions with APIs would be necessary to validate its potential in drug development.
References
An In-depth Technical Guide to the Solubility of 3-Ethyl-4-octanol
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the solubility of 3-Ethyl-4-octanol. The document outlines the predicted solubility in various solvents based on its chemical structure and by drawing parallels with the well-characterized C10 alcohol, 1-decanol. Furthermore, it details standardized experimental protocols for solubility determination and presents a logical workflow for such experiments.
Introduction to this compound and Principles of its Solubility
This compound is a branched-chain secondary alcohol. Its molecular structure, featuring a ten-carbon backbone, a hydroxyl (-OH) group, and an ethyl branch, dictates its solubility behavior. The long alkyl chain imparts a significant nonpolar character to the molecule, making it lipophilic. Conversely, the hydroxyl group is polar and capable of forming hydrogen bonds.
The solubility of an alcohol is governed by the balance between its polar hydroxyl group and its nonpolar alkyl chain. The principle of "like dissolves like" is paramount.
-
In polar solvents (e.g., water): The polar hydroxyl group can form hydrogen bonds with water molecules. However, the large, nonpolar alkyl chain disrupts the hydrogen-bonding network of water, leading to low solubility.
-
In nonpolar solvents (e.g., hexane, toluene): The nonpolar alkyl chain of this compound interacts favorably with nonpolar solvent molecules through London dispersion forces, resulting in good solubility.
-
In polar aprotic and moderately polar solvents (e.g., acetone, ethanol, diethyl ether): These solvents have both polar and nonpolar characteristics. This compound is expected to be readily soluble in these solvents due to favorable interactions with both its hydroxyl group and its alkyl chain.
Predicted and Representative Solubility Data
Due to the absence of specific quantitative data for this compound, the following table summarizes the solubility of 1-decanol in various common solvents. This data serves as a strong proxy for estimating the solubility of this compound.
| Solvent | Solvent Type | Solubility of 1-decanol | Predicted Solubility of this compound |
| Water | Polar Protic | 0.0037 g/100 mL (25 °C)[1][2] | Very Low / Insoluble |
| Ethanol | Polar Protic | Miscible[3][4][5] | Miscible |
| Methanol | Polar Protic | Soluble | Soluble |
| Acetone | Polar Aprotic | Miscible[3][5] | Miscible |
| Diethyl Ether | Polar Aprotic | Miscible[3][4][5] | Miscible |
| Toluene | Nonpolar | Soluble | Soluble |
| Benzene | Nonpolar | Miscible[3][4][5] | Miscible |
| Hexane | Nonpolar | Soluble | Soluble |
| Chloroform | Moderately Polar | Miscible[3][5] | Miscible |
| Carbon Tetrachloride | Nonpolar | Soluble[3][5] | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Soluble |
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid analyte, such as this compound, in a liquid solvent. This methodology is based on established guidelines like the OECD Guideline 105 (Water Solubility) and ASTM E1148 (Aqueous Solubility).
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Solvent (high purity)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated flasks or vials
-
Centrifuge (optional)
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)
-
Volumetric glassware
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask or vial. The excess is crucial to ensure that saturation is reached.
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow equilibrium to be reached. This can range from 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute from the saturated solution.
-
Alternatively, for faster separation, the mixture can be centrifuged at the controlled temperature.
-
-
Sampling:
-
Carefully extract an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.
-
Filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microdroplets or particles. The filter should be pre-conditioned with the saturated solution to prevent loss of the analyte due to adsorption.
-
-
Quantification:
-
Accurately weigh or dilute the filtered aliquot to a concentration suitable for the chosen analytical method.
-
Analyze the sample using a pre-calibrated analytical instrument (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Data Analysis and Reporting:
-
Calculate the solubility from the measured concentration of the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.
-
The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound is not widely published, its chemical structure allows for reliable predictions of its solubility behavior. It is expected to be miscible with a wide range of organic solvents and poorly soluble in water. For precise quantitative measurements, the detailed experimental protocol provided in this guide, based on established international standards, should be followed. The use of 1-decanol as a proxy provides valuable insight for formulation development and experimental design.
References
An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Ethyl-4-octanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 3-Ethyl-4-octanol. The presence of two chiral centers in its molecular structure gives rise to four distinct stereoisomers, comprising two pairs of enantiomers. This document outlines the structural features, stereochemical designations, and the relationships between these isomers. Detailed experimental protocols for the separation and characterization of these stereoisomers are presented, including polarimetry, chiral gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, this guide includes a framework for the quantitative analysis of the stereoisomers and visual diagrams to elucidate key concepts and experimental workflows.
Introduction
This compound is a secondary alcohol with the chemical formula C10H22O.[1][2][3][4] Its structure contains two stereocenters, which imparts chirality to the molecule. The spatial arrangement of the substituents around these chiral centers results in the existence of multiple stereoisomers. Understanding the three-dimensional structure of these isomers is of paramount importance in various scientific disciplines, particularly in drug development, where the physiological activity of a molecule is often intrinsically linked to its stereochemistry. This guide serves as a technical resource for the detailed analysis of the stereoisomers of this compound.
Stereoisomers of this compound
The structure of this compound features two chiral centers at carbon atoms 3 and 4. The number of possible stereoisomers can be determined using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers.
These four stereoisomers consist of two pairs of enantiomers. The pairs of diastereomers are the stereoisomers that are not mirror images of each other. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter.
The four stereoisomers are:
-
(3R, 4R)-3-Ethyl-4-octanol
-
(3S, 4S)-3-Ethyl-4-octanol
-
(3R, 4S)-3-Ethyl-4-octanol
-
(3S, 4R)-3-Ethyl-4-octanol
The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between the (3R, 4R) and (3R, 4S) isomers (or any other non-enantiomeric pair) is diastereomeric.
Data Presentation
| Stereoisomer Configuration | Relationship | Specific Rotation [α]D (degrees) | Chiral GC Retention Time (min) |
| (3R, 4R) | Enantiomer of (3S, 4S) | Hypothetical: +x | Hypothetical: t1 |
| (3S, 4S) | Enantiomer of (3R, 4R) | Hypothetical: -x | Hypothetical: t2 |
| (3R, 4S) | Enantiomer of (3S, 4R) | Hypothetical: +y | Hypothetical: t3 |
| (3S, 4R) | Enantiomer of (3R, 4S) | Hypothetical: -y | Hypothetical: t4 |
Note: The values for specific rotation and retention time are hypothetical and need to be determined experimentally. Enantiomers will have equal and opposite specific rotations. Retention times on a chiral column will differ for all four stereoisomers.
Mandatory Visualizations
Stereoisomer Relationships
The logical relationship between the four stereoisomers of this compound can be visualized as follows:
Caption: Relationships between the stereoisomers of this compound.
Experimental Workflow for Stereochemical Analysis
The general workflow for the complete stereochemical analysis of a sample of this compound is depicted below.
Caption: Workflow for stereochemical analysis of this compound.
Experimental Protocols
Polarimetry
Objective: To measure the specific rotation of each enantiomer of this compound.
Methodology:
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., ethanol) and set the zero point.
-
Sample Preparation: Accurately weigh a known amount of the purified stereoisomer and dissolve it in a precise volume of a suitable solvent (e.g., ethanol) in a volumetric flask.
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and record the observed rotation (α) at a specific temperature (e.g., 20°C) and wavelength (e.g., sodium D-line, 589 nm).
-
-
Calculation of Specific Rotation ([α]): [α] = α / (l * c) where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the sample in g/mL
-
Chiral Gas Chromatography (GC)
Objective: To separate the four stereoisomers of this compound.
Methodology:
-
Column Selection: Utilize a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-DEX CB), which is effective for the separation of underivatized alcohols.
-
Instrument Parameters (Illustrative):
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 2°C/min). The exact program will need to be optimized.
-
-
Sample Preparation: Prepare a dilute solution of the this compound stereoisomer mixture in a volatile solvent (e.g., dichloromethane).
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The different stereoisomers will interact differently with the chiral stationary phase and will therefore have distinct retention times, allowing for their separation and quantification.
NMR Spectroscopy for Determination of Absolute Configuration (Mosher's Method)
Objective: To determine the absolute configuration of the stereocenters.
Methodology: This method involves the derivatization of the alcohol with a chiral reagent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration.[5][6][7][8][9]
-
Derivatization:
-
React a purified enantiomer of this compound separately with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the (R)-MTPA and (S)-MTPA esters.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Assign the proton signals for the groups attached to the stereocenters.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.
-
Based on the established Mosher's method model, the sign of the Δδ values for the protons will indicate their spatial arrangement relative to the phenyl group of the MTPA moiety, allowing for the assignment of the absolute configuration of the alcohol's stereocenter.
-
Alternatively, chiral solvating agents (CSAs) can be used to create diastereomeric complexes in situ within the NMR tube, which can also lead to the separation of signals for the enantiomers, allowing for the determination of enantiomeric excess.[10][11][12][13]
Conclusion
The presence of two chiral centers in this compound results in a rich stereochemical landscape with four distinct stereoisomers. A thorough understanding and characterization of these isomers are crucial for applications in fields such as pharmaceuticals and materials science. This guide has provided a detailed framework for the identification, separation, and characterization of the stereoisomers of this compound. The experimental protocols outlined herein offer a robust starting point for researchers to perform a complete stereochemical analysis of this and structurally related chiral molecules. While specific quantitative data for this compound remains to be experimentally determined and published, the methodologies presented are well-established and widely applicable.
References
- 1. This compound | 19781-28-3 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound [webbook.nist.gov]
- 4. 3-Ethyloctan-4-ol | C10H22O | CID 143954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral NMR Solvating Additives for Differentiation of Enantiomers [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Ethyl-4-octanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-Ethyl-4-octanol as a chiral auxiliary in asymmetric synthesis. While not a commonly cited auxiliary in existing literature, its structural features suggest plausible applications in diastereoselective reactions. This document outlines hypothetical, yet scientifically grounded, protocols and expected outcomes based on established principles of chiral auxiliary-based synthesis.
Introduction to this compound as a Potential Chiral Auxiliary
This compound is a chiral secondary alcohol with the chemical formula C₁₀H₂₂O.[1][2][3][4] Its stereogenic center at the carbinol carbon, coupled with the steric bulk of the ethyl and butyl groups, presents the potential for facial discrimination in reactions of attached prochiral substrates. The hydroxyl group serves as a handle for covalent attachment to a substrate, transforming it into a diastereomeric intermediate that can undergo stereoselective transformations.
The primary strategy involves the formation of a chiral ether or ester linkage between this compound and a substrate. The bulky nature of the auxiliary is then expected to shield one face of the reactive intermediate, directing the approach of a reagent to the opposite face, thereby inducing asymmetry in the newly formed stereocenter.
Hypothetical Application in Asymmetric Alkylation
A plausible application of this compound as a chiral auxiliary is in the diastereoselective alkylation of enolates derived from a carboxylic acid. The overall workflow would involve the attachment of the auxiliary, diastereoselective alkylation, and subsequent removal of the auxiliary to yield an enantiomerically enriched carboxylic acid.
Experimental Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using this compound.
Protocol for Asymmetric Alkylation
Step 1: Attachment of the Chiral Auxiliary (Esterification)
-
To a solution of enantiomerically pure (R)- or (S)-3-Ethyl-4-octanol (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add the desired acyl chloride (1.1 eq.) and triethylamine (1.2 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting chiral ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in dry tetrahydrofuran (THF, 0.5 M) at -78 °C.
-
Slowly add a solution of the chiral ester (1.0 eq.) in dry THF to the LDA solution at -78 °C and stir for 30 minutes to form the enolate.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) to the enolate solution and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated ester (1.0 eq.) in a mixture of THF and water (3:1, 0.2 M).
-
Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether to recover the this compound auxiliary.
-
Extract the aqueous layer with ethyl acetate to isolate the enantiomerically enriched carboxylic acid.
-
Dry the organic layers over anhydrous Na₂SO₄ and concentrate to yield the purified products.
Hypothetical Data for Asymmetric Alkylation
| Entry | Alkylating Agent (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | 85:15 | 90 |
| 2 | CH₃CH₂Br | 88:12 | 85 |
| 3 | PhCH₂Br | 92:8 | 88 |
Potential Application in Asymmetric Diels-Alder Reaction
This compound can be envisioned as a chiral auxiliary in Diels-Alder reactions by forming a chiral acrylate ester, which then acts as a dienophile. The steric hindrance provided by the auxiliary would direct the diene to approach from the less hindered face of the double bond.
Experimental Workflow for Asymmetric Diels-Alder Reaction
Caption: Workflow for an asymmetric Diels-Alder reaction.
Protocol for Asymmetric Diels-Alder Reaction
Step 1: Synthesis of the Chiral Acrylate
-
Follow the esterification protocol described in section 2.2 (Step 1), using acryloyl chloride as the acyl chloride.
Step 2: Diels-Alder Reaction
-
Dissolve the chiral acrylate (1.0 eq.) in DCM (0.5 M) and cool to -78 °C.
-
Add a Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq.) and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq.) and stir at -78 °C for 3-6 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the endo:exo ratio and diastereomeric excess of the crude product by ¹H NMR and/or chiral HPLC analysis. Purify by flash column chromatography.
Step 3: Cleavage of the Auxiliary
-
To a solution of the Diels-Alder adduct (1.0 eq.) in dry THF (0.2 M) at 0 °C, add lithium aluminum hydride (LiAlH₄, 1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate and purify by flash column chromatography to separate the chiral alcohol product and the recovered this compound auxiliary.
Hypothetical Data for Asymmetric Diels-Alder Reaction
| Entry | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (de, %) | Yield (%) |
| 1 | Cyclopentadiene | Et₂AlCl | 95:5 | 85 | 92 |
| 2 | Cyclohexadiene | BF₃·OEt₂ | 90:10 | 80 | 87 |
| 3 | Isoprene | TiCl₄ | >99:1 (regioisomer) | 75 | 85 |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
While this compound is not a mainstream chiral auxiliary, these hypothetical application notes demonstrate its potential utility in asymmetric synthesis based on established chemical principles. The protocols provided offer a starting point for researchers interested in exploring the stereodirecting capabilities of this chiral alcohol in reactions such as alkylations and cycloadditions. The expected high yields and good to excellent diastereoselectivities, as outlined in the data tables, are based on comparisons with structurally similar chiral auxiliaries and represent realistic targets for optimization. Further research is warranted to validate and expand upon these proposed applications.
References
Application Notes and Protocols for the Asymmetric Synthesis of 3-Ethyl-4-octanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Ethyl-4-octanol is a chiral secondary alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceuticals and fragrances.[1] Its stereochemistry can significantly influence its biological activity and physical properties. This document provides detailed protocols for the proposed asymmetric synthesis of this compound, focusing on well-established and reliable methods for the enantioselective reduction of the corresponding prochiral ketone, 3-ethyl-4-octanone. While specific literature on the asymmetric synthesis of this exact molecule is limited, the protocols described herein are based on highly analogous and extensively documented transformations, offering a robust starting point for its preparation with high stereocontrol.
The primary strategy involves the asymmetric reduction of 3-ethyl-4-octanone, which can be synthesized from commercially available starting materials. Two powerful and widely used catalytic systems are presented: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. Both methods are renowned for their high enantioselectivity across a broad range of ketone substrates.[2][3][4][5]
Proposed Asymmetric Synthesis Pathways
The synthesis of enantiomerically enriched this compound can be achieved via the asymmetric reduction of 3-ethyl-4-octanone. The choice of catalyst and reaction conditions will determine the stereochemical outcome, yielding either the (R)- or (S)-enantiomer of the desired alcohol.
Caption: General workflow for the asymmetric synthesis of this compound.
Experimental Protocols
Protocol 1: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane source.[1][2][4][5][6] The stereochemical outcome is predictable based on the chirality of the CBS catalyst used.
Materials:
-
3-ethyl-4-octanone
-
(R)- or (S)-CBS catalyst solution (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether for extraction
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the (R)- or (S)-CBS catalyst (0.05 to 0.1 equivalents) dissolved in anhydrous THF (10 mL).
-
Cool the solution to -20 °C to 0 °C in a cooling bath.
-
Slowly add the borane-dimethyl sulfide (BMS) complex (1.0 to 1.2 equivalents) to the catalyst solution via the dropping funnel over 15 minutes. Stir the mixture for an additional 15 minutes at the same temperature to allow for the formation of the active catalyst-borane complex.
-
In a separate flask, dissolve 3-ethyl-4-octanone (1.0 equivalent) in anhydrous THF (20 mL).
-
Add the solution of 3-ethyl-4-octanone to the reaction mixture dropwise over 30-60 minutes, maintaining the internal temperature below 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C to decompose the excess borane.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (20 mL). Stir for 30 minutes.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Caption: Simplified catalytic cycle of the CBS reduction.
Protocol 2: Noyori Asymmetric Hydrogenation
Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[3][7][8] This method is highly efficient for the hydrogenation of unfunctionalized ketones and is known for its high turnover numbers and excellent enantioselectivities.
Materials:
-
3-ethyl-4-octanone
-
RuCl₂[(S,S)-TsDAEN][(R)-BINAP] or its enantiomeric counterpart
-
2-Propanol (isopropanol), anhydrous
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (H₂)
-
Anhydrous toluene
-
Celite
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with RuCl₂[(S,S)-TsDAEN][(R)-BINAP] (0.001 to 0.01 equivalents) and potassium tert-butoxide (0.02 to 0.2 equivalents).
-
Add a solution of 3-ethyl-4-octanone (1.0 equivalent) in anhydrous 2-propanol or a mixture of 2-propanol and toluene.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 30-50 °C) and stir vigorously.
-
Monitor the reaction progress by GC or HPLC. The reaction time can vary from a few hours to 24 hours depending on the substrate and catalyst loading.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Caption: Experimental workflow for Noyori asymmetric hydrogenation.
Data Presentation
The following table summarizes the expected quantitative data for the proposed asymmetric synthesis of this compound based on results for structurally similar aliphatic ketones in the literature. Actual results may vary and require optimization.
| Method | Catalyst | Substrate:Catalyst Ratio | Expected Yield (%) | Expected ee% | Expected Diastereomeric Ratio (dr) |
| CBS Reduction | (R)- or (S)-Me-CBS | 100:5 - 100:10 | 85 - 95 | >95 | Not Applicable (for prochiral ketone) |
| Noyori Hydrogenation | RuCl₂[(S,S)-TsDAEN][(R)-BINAP] | 1000:1 - 100:1 | 90 - 99 | >98 | Not Applicable (for prochiral ketone) |
Note on Diastereoselectivity: Since the starting material, 3-ethyl-4-octanone, is prochiral and the reduction creates two new stereocenters, the diastereomeric ratio (dr) of the product (syn vs. anti) will also be a critical outcome. The diastereoselectivity of such reductions can be influenced by the choice of catalyst and reaction conditions. For substrates with a pre-existing chiral center adjacent to the ketone, diastereoselective reductions can be highly specific.[9] For the reduction of 3-ethyl-4-octanone, both syn and anti diastereomers are possible, and their ratio would need to be determined experimentally.
Applications in Drug Development
Chiral alcohols are crucial intermediates in the synthesis of a vast array of pharmaceuticals. The stereochemistry of a drug molecule is often critical to its efficacy and safety profile. The ability to synthesize specific stereoisomers of this compound opens up possibilities for its incorporation into novel drug candidates where the lipophilic alkyl chains and the stereodefined hydroxyl group can play a key role in binding to biological targets. The protocols outlined above provide a clear and efficient pathway to access these valuable chiral building blocks for drug discovery and development programs.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Ethyl-4-octanol
Abstract
This application note provides a detailed protocol for the analysis of 3-Ethyl-4-octanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is intended for researchers, scientists, and drug development professionals requiring a robust and reproducible method for the identification and quantification of this branched-chain alcohol. This document includes comprehensive information on sample preparation, GC-MS instrument parameters, and expected quantitative data, including retention time and mass spectrometry fragmentation patterns.
Introduction
This compound (C₁₀H₂₂O, MW: 158.28 g/mol ) is a branched secondary alcohol with applications in various fields, including organic synthesis and the formulation of fragrances.[1] Accurate and reliable analytical methods are crucial for its characterization, quality control, and for studying its role in different chemical and biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification based on mass spectral data.
Experimental Protocols
Sample Preparation
A critical step in the GC-MS analysis of this compound is the appropriate preparation of the sample to ensure it is suitable for injection into the instrument and to minimize matrix interference.
Materials:
-
This compound standard
-
Volatile organic solvent (e.g., Hexane, Dichloromethane)
-
Glass autosampler vials (1.5 mL) with caps and septa
-
Micropipettes
-
Vortex mixer
-
Centrifuge (optional)
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., 1 mg/mL in hexane).
-
Working Standard Dilution: From the stock solution, prepare a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Dissolution: If the sample is not in a liquid form, dissolve a known quantity in a suitable volatile organic solvent.
-
Particulate Removal: Ensure the sample is free of any particulate matter. If necessary, centrifuge the sample and transfer the supernatant to a clean vial.
-
Final Dilution: Dilute the sample with the chosen solvent to a concentration that falls within the calibration range of the working standards.
-
Transfer to Autosampler Vial: Transfer the final prepared sample into a 1.5 mL glass autosampler vial and securely cap it.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
| GC Parameter | Recommended Setting |
| Column | VF-WAXms (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent polar capillary column |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 20:1) |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 4 minutes, then ramp at 15 °C/min to 250 °C, and hold for 6 minutes.[2] |
| MS Parameter | Recommended Setting |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 350 amu |
| Solvent Delay | 3 minutes |
| Data Acquisition Mode | Full Scan |
Data Presentation
Retention Time
Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is characterized by a specific fragmentation pattern under electron ionization. The molecular ion peak ([M]⁺) at m/z 158 is expected to be of low abundance or absent, which is typical for alcohols. The most significant fragment ions are presented in the table below.
Table 1: Major Mass Spectral Fragments of this compound
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |
| 41 | 100.0 | [C₃H₅]⁺ |
| 43 | 85.7 | [C₃H₇]⁺ |
| 55 | 89.3 | [C₄H₇]⁺ |
| 57 | 96.4 | [C₄H₉]⁺ |
| 69 | 92.9 | [C₅H₉]⁺ |
| 71 | 64.3 | [C₅H₁₁]⁺ |
| 87 | 75.0 | [C₄H₇O]⁺ |
| 101 | 21.4 | [C₆H₁₃O]⁺ |
Data derived from the NIST Mass Spectrometry Data Center.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways of this compound upon electron ionization.
Caption: Proposed fragmentation of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The combination of chromatographic separation and mass spectral data allows for confident identification and can be adapted for quantitative analysis. The provided experimental parameters, data tables, and workflow diagrams serve as a comprehensive guide for researchers and professionals in various scientific disciplines.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-Ethyl-4-octanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 3-Ethyl-4-octanol using High-Performance Liquid Chromatography (HPLC). Due to its lack of a strong chromophore, direct UV detection of this compound is challenging. Therefore, this guide focuses on derivatization techniques to enable sensitive detection and quantification.
Application Note: Analysis of this compound via HPLC with UV Detection Following Derivatization
Introduction
This compound is a branched-chain secondary alcohol. Its analysis by HPLC is often required for purity assessment, quantification in reaction mixtures, or pharmacokinetic studies. A significant challenge in the HPLC analysis of aliphatic alcohols like this compound is the absence of a UV-absorbing moiety, which limits the use of common and widely available UV-Vis detectors. To overcome this, a pre-column derivatization step is employed to attach a chromophore to the alcohol's hydroxyl group. This application note describes a robust method for the analysis of this compound using a derivatization agent, enabling sensitive and reliable quantification.
Principle of the Method
The hydroxyl group of this compound is reacted with a derivatizing agent that contains a chromophore, such as benzoyl chloride, to form a UV-active ester.[1] This derivative can then be readily separated and detected by reversed-phase HPLC with UV detection. The choice of derivatizing agent is critical and should provide a stable product with a high molar absorptivity at a wavelength where potential interferences from the sample matrix are minimal.
Chromatographic Conditions
A C18 stationary phase is suitable for the separation of the derivatized this compound. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often in a gradient elution mode to ensure good separation and peak shape.
Experimental Protocols
Protocol 1: Derivatization of this compound with Benzoyl Chloride
This protocol details the pre-column derivatization of this compound with benzoyl chloride to form the corresponding benzoate ester, which can be analyzed by HPLC-UV.
Materials:
-
This compound standard
-
Benzoyl chloride
-
Pyridine (catalyst and acid scavenger)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Vials and syringes
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in anhydrous dichloromethane to prepare a stock solution.
-
Derivatization Reaction:
-
In a clean, dry vial, add a specific volume of the this compound stock solution.
-
Add an excess of pyridine, followed by an excess of benzoyl chloride. The reaction is typically performed at room temperature.
-
Allow the reaction to proceed for 30-60 minutes. The progress can be monitored by thin-layer chromatography (TLC) if necessary.
-
-
Work-up:
-
Quench the reaction by adding 5% sodium bicarbonate solution to neutralize excess benzoyl chloride and pyridine hydrochloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Final Sample Preparation:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: HPLC Analysis of Derivatized this compound
This protocol describes the HPLC conditions for the separation and quantification of the benzoylated this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Data Analysis:
Quantification is achieved by creating a calibration curve using derivatized standards of this compound at different concentrations. The peak area of the derivatized analyte in the sample is then used to determine its concentration from the calibration curve.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the HPLC analysis of derivatized this compound based on the described method.
| Parameter | Result |
| Retention Time (tR) | ~12.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Chiral Separation of this compound
This compound possesses two chiral centers, meaning it can exist as four stereoisomers. For stereoselective analysis, chiral HPLC is required. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating enantiomers of alcohols.[2]
Protocol 3: Chiral HPLC of this compound (as benzoate derivative)
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and UV-Vis detector.
-
Chiral stationary phase column (e.g., cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship for analyzing this compound by HPLC.
References
Application Note: Improved Gas Chromatographic Analysis of 3-Ethyl-4-octanol via Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-4-octanol is a secondary alcohol that can be challenging to analyze directly using gas chromatography (GC).[1] Its hydroxyl group can lead to poor peak shape (tailing) due to interactions with the stationary phase, and its relatively low volatility can require high temperatures, potentially causing thermal degradation.[2][3] Chemical derivatization is a powerful technique to overcome these limitations by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[2][3][4][5] This application note provides detailed protocols for the silylation and acylation of this compound, leading to improved chromatographic performance and enhanced sensitivity for GC-Mass Spectrometry (GC-MS) analysis.
Principles of Derivatization for Alcohols
Derivatization for GC analysis primarily aims to increase the volatility and thermal stability of an analyte.[1] For alcohols like this compound, the most common methods involve replacing the active hydrogen of the hydroxyl group.[3]
-
Silylation: This is one of the most prevalent derivatization techniques for GC analysis.[1][2] It involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.[2] The resulting TMS ether is significantly more volatile and less polar than the parent alcohol.[4]
-
Acylation: This method converts the alcohol into an ester using an acylating reagent, typically a highly fluorinated anhydride like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[3][5] The resulting fluoroacyl esters are not only more volatile but also exhibit excellent response with electron capture detectors (ECD) and provide characteristic fragmentation patterns in mass spectrometry.[5]
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS
This protocol details the conversion of this compound to its corresponding trimethylsilyl (TMS) ether.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Pipette 100 µL of the stock solution into a reaction vial.
-
Carefully evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. This is crucial as silylation reagents are sensitive to moisture.[2]
-
Add 100 µL of anhydrous acetonitrile to redissolve the analyte.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction goes to completion.[2]
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. A 1 µL injection is typically sufficient.
Protocol 2: Acylation of this compound using Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of the trifluoroacetyl ester of this compound.
Materials:
-
This compound standard
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Acetonitrile (GC grade)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous ethyl acetate.
-
Pipette 100 µL of the stock solution into a reaction vial.
-
Add 50 µL of anhydrous ethyl acetate.
-
Add 50 µL of TFAA to the vial. The reaction is often rapid.
-
Securely cap the vial and vortex briefly.
-
Let the reaction proceed at 60°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of ethyl acetate.
-
The sample is now ready for GC-MS analysis.
Visualized Workflows and Reactions
References
Application Notes & Protocols: Biocatalytic Production of 3-Ethyl-4-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-octanol is a chiral alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical synthesis routes for such molecules often involve harsh reaction conditions, the use of toxic reagents, and can result in racemic mixtures requiring challenging and costly chiral resolution steps. Biocatalysis, utilizing enzymes or whole microbial cells, offers a green and highly selective alternative for the production of enantiopure alcohols.[1][2] This document outlines a prospective biocatalytic approach for the synthesis of this compound, leveraging the capabilities of alcohol dehydrogenases (ADHs) within a whole-cell system. While specific literature on the biocatalytic production of this compound is not currently available, the protocols and data presented herein are based on established methodologies for the asymmetric reduction of similar prochiral ketones to their corresponding chiral alcohols.[3][4][5]
The proposed method involves the whole-cell biotransformation of the precursor ketone, 3-ethyl-4-octanone, utilizing a recombinant Escherichia coli strain expressing a selected alcohol dehydrogenase. This approach benefits from the in-situ regeneration of the required nicotinamide cofactor (NADH or NADPH) by the host cell's metabolism, which is crucial for the economic feasibility of the process.[6]
Principle of the Method
The core of this biocatalytic process is the stereoselective reduction of the prochiral ketone, 3-ethyl-4-octanone, to the chiral alcohol, this compound, catalyzed by an alcohol dehydrogenase (ADH). The ADH transfers a hydride from a nicotinamide cofactor (NAD(P)H) to the carbonyl group of the ketone.[7] By selecting an appropriate ADH, it is possible to synthesize either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess.[8] A whole-cell biocatalyst, typically a recombinant microorganism like E. coli or Saccharomyces cerevisiae, is employed to house the ADH. The host cell's metabolic machinery is harnessed to regenerate the NAD(P)H cofactor, often by adding a co-substrate like glucose or glycerol to the reaction medium.[1]
The overall workflow for developing and optimizing the biocatalytic production of this compound is depicted below.
Caption: Workflow for the development and production of this compound.
Quantitative Data Summary
The following tables present hypothetical yet realistic data for the biocatalytic production of this compound, based on typical results observed for similar biotransformations.
Table 1: Screening of Alcohol Dehydrogenases (ADHs) for 3-Ethyl-4-octanone Reduction
| Enzyme Source | Host Organism | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| Lactobacillus kefir | E. coli BL21(DE3) | 50 | 95 | >99 | (R) |
| Candida magnoliae | E. coli BL21(DE3) | 50 | 88 | 98 | (S) |
| Thermoanaerobacter pseudoethanolicus | E. coli BL21(DE3) | 50 | 75 | 92 | (S) |
| Bacillus cereus | E. coli BL21(DE3) | 50 | 62 | 85 | (R) |
Table 2: Optimization of Reaction Conditions for Whole-Cell Biotransformation
| Parameter | Value | Yield (%) | Enantiomeric Excess (ee, %) |
| pH | 6.0 | 78 | >99 |
| 7.0 | 92 | >99 | |
| 8.0 | 85 | >99 | |
| Temperature (°C) | 25 | 81 | >99 |
| 30 | 93 | >99 | |
| 37 | 88 | >99 | |
| Co-substrate | Glucose (1.5% w/v) | 94 | >99 |
| Glycerol (1.5% v/v) | 91 | >99 | |
| Isopropanol (2% v/v) | 85 | >99 |
Experimental Protocols
Protocol 1: Recombinant Strain Construction
-
Gene Synthesis and Cloning: The gene encoding the selected alcohol dehydrogenase (e.g., from Lactobacillus kefir for the (R)-enantiomer) is codon-optimized for expression in E. coli. The synthesized gene is cloned into a suitable expression vector (e.g., pET-28a(+)) under the control of a T7 promoter.
-
Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3), using standard heat shock or electroporation methods.
-
Verification: Successful transformants are selected on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)). The presence of the insert is verified by colony PCR and subsequent DNA sequencing.
Protocol 2: Whole-Cell Biotransformation
-
Inoculum Preparation: A single colony of the recombinant E. coli strain is used to inoculate 10 mL of LB medium containing the selective antibiotic. The culture is grown overnight at 37°C with shaking at 200 rpm.
-
Cell Culture and Induction: The overnight culture is used to inoculate 1 L of Terrific Broth medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding IPTG to a final concentration of 0.5 mM. The culture is further incubated at a reduced temperature (e.g., 20°C) for 16-18 hours.
-
Cell Harvesting and Preparation: The cells are harvested by centrifugation (5000 x g, 10 min, 4°C). The cell pellet is washed with a phosphate buffer (50 mM, pH 7.0) and then resuspended in the same buffer to a final cell density (wet weight) of 100 g/L.
-
Biotransformation Reaction: The reaction is set up in a sealed flask containing:
-
Phosphate buffer (50 mM, pH 7.0)
-
Recombinant E. coli cell suspension (100 g/L)
-
Glucose (1.5% w/v) as the co-substrate for cofactor regeneration.
-
3-ethyl-4-octanone (substrate) is added to a final concentration of 50 mM. The substrate may be dissolved in a co-solvent like DMSO (final concentration ≤ 1% v/v) to aid solubility.
-
-
Reaction Incubation: The reaction mixture is incubated at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours. The progress of the reaction is monitored by taking samples at regular intervals.
Caption: Schematic of the whole-cell biotransformation process.
Protocol 3: Product Extraction and Analysis
-
Extraction: After the reaction, the mixture is saturated with NaCl. The product, this compound, is extracted with an equal volume of an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE). The extraction is performed three times.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Analysis of Conversion (Gas Chromatography): The conversion of 3-ethyl-4-octanone to this compound is determined by gas chromatography (GC) using a nonpolar column (e.g., HP-5).
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Program: 80°C for 2 min, then ramp to 250°C at 15°C/min.
-
-
Analysis of Enantiomeric Excess (Chiral HPLC): The enantiomeric excess of the produced this compound is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H).
-
Mobile Phase: Hexane/Isopropanol (e.g., 98:2 v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 210 nm.
-
Signaling Pathways and Logical Relationships
The core catalytic cycle within the whole-cell biocatalyst involves the alcohol dehydrogenase and the cofactor regeneration system. The diagram below illustrates this relationship.
Caption: The enzymatic cycle of ketone reduction and cofactor regeneration.
Conclusion
The described biocatalytic method provides a robust and environmentally friendly pathway for the synthesis of enantiopure this compound. By leveraging whole-cell biocatalysis with recombinant E. coli, the process benefits from high stereoselectivity and efficient cofactor regeneration. The protocols provided herein offer a comprehensive guide for the development, optimization, and analysis of this biotransformation, making it an attractive approach for researchers and professionals in the pharmaceutical and chemical industries. Further strain engineering and process optimization could lead to even higher product titers and space-time yields, enhancing the industrial applicability of this green synthetic route.
References
- 1. mdpi.com [mdpi.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling metal and whole-cell catalysis to synthesize chiral alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 6. Power of Biocatalysis for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 8. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
3-Ethyl-4-octanol: Application Notes on its Potential as a Solvent in Chemical Reactions
Introduction
3-Ethyl-4-octanol is a branched secondary alcohol with the molecular formula C10H22O.[1] Its structure, featuring a hydroxyl group on the fourth carbon of an octane backbone with an ethyl group at the third position, imparts a unique combination of moderate polarity and low volatility.[2] These characteristics suggest its potential as a solvent in various chemical reactions and formulations, particularly for dissolving hydrophobic compounds.[2] This document summarizes the known physicochemical properties of this compound and explores its potential, though not widely documented, applications as a reaction solvent.
Physicochemical Properties
A comprehensive understanding of a solvent's properties is crucial for its application in chemical synthesis. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H22O | [1] |
| Molecular Weight | 158.28 g/mol | [1][2] |
| CAS Number | 19781-28-3, 63126-48-7 | [3] |
| Appearance | Not specified in search results | |
| Boiling Point | Not specified in search results | [1] |
| Melting Point | Not specified in search results | [1] |
| Density | Not specified in search results | [1] |
| Polarity | Moderate | [2] |
| Volatility | Low | [2] |
Note: Specific values for boiling point, melting point, and density were not consistently available in the search results.
Potential Applications as a Solvent
-
General Organic Synthesis: Its moderate polarity could make it a suitable solvent for reactions involving nonpolar to moderately polar reactants. The low volatility is advantageous for reactions requiring elevated temperatures.
-
Formulations: this compound is noted for its effectiveness in dissolving hydrophobic compounds, making it a candidate for use in the formulation of paints, coatings, and adhesives.[2]
-
Fragrance Compositions: Due to its pleasant aroma profile, it has been identified as a flavoring agent and is used in fragrance formulations, where it can also act as a solvent for other fragrance components.[2]
-
Pharmaceutical Applications: There is potential for its use as an excipient or a component in drug formulations, where it may enhance the absorption of therapeutic agents by interacting with lipid membranes.[2]
Hypothetical Experimental Protocol: Assessing Solvent Suitability
Given the lack of specific documented applications, a researcher interested in using this compound as a solvent would first need to perform solubility and reactivity tests. The following is a general protocol for evaluating its suitability for a generic esterification reaction.
Objective: To determine the efficacy of this compound as a solvent for the acid-catalyzed esterification of a generic carboxylic acid with a generic alcohol.
Materials:
-
This compound (solvent)
-
Generic Carboxylic Acid (e.g., Benzoic Acid)
-
Generic Alcohol (e.g., Ethanol)
-
Acid Catalyst (e.g., Sulfuric Acid)
-
Standard laboratory glassware and heating apparatus
-
Analytical equipment for reaction monitoring (e.g., GC-MS, TLC)
Procedure:
-
Solubility Test:
-
At room temperature, add 1 gram of the carboxylic acid to 10 mL of this compound in a test tube.
-
Observe the solubility. If not fully soluble, gently heat the mixture to determine if solubility increases with temperature.
-
Repeat the process for the alcohol reactant.
-
-
Esterification Reaction:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (1 equivalent) and the alcohol (1.2 equivalents) in this compound.
-
Slowly add a catalytic amount of sulfuric acid.
-
Heat the reaction mixture to a desired temperature (e.g., 80°C, 100°C) and monitor the reaction progress using TLC or GC-MS at regular intervals.
-
Upon completion, cool the reaction mixture and quench with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the resulting ester using column chromatography or distillation.
-
-
Analysis:
-
Characterize the purified product to confirm its identity and purity.
-
Calculate the reaction yield.
-
Logical Workflow for Solvent Evaluation
The following diagram illustrates a logical workflow for evaluating a novel solvent like this compound for a specific chemical reaction.
Caption: Workflow for evaluating this compound as a novel solvent.
Synthesis of this compound
For researchers who may need to synthesize this alcohol, a common method is the reduction of the corresponding ketone, 3-ethyl-4-octanone.
Caption: Synthesis of this compound via ketone reduction.
This reaction typically involves using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF) or diethyl ether.[2]
This compound possesses physicochemical properties that suggest its potential as a solvent, particularly for hydrophobic compounds and in high-temperature reactions. However, there is a notable lack of specific, documented examples of its use as a primary solvent in chemical reactions within the accessible scientific literature. Its application appears to be more prevalent in formulations such as fragrances, paints, and coatings. For researchers in drug development and other scientific fields, this compound remains an under-explored solvent candidate. The provided hypothetical protocol and workflow offer a starting point for systematically evaluating its suitability for specific synthetic applications. Further research is needed to establish a clear performance profile of this compound as a reaction solvent and to identify reactions where its unique properties could offer a distinct advantage.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-4-octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethyl-4-octanol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Grignard reaction and the reduction of a corresponding ketone.[1]
-
Grignard Reaction: This method involves the reaction of a Grignard reagent with an appropriate aldehyde. For this compound, this can be achieved by reacting propylmagnesium bromide with butanal or ethylmagnesium bromide with 3-heptanone. This method is highly versatile for forming carbon-carbon bonds.
-
Reduction of 3-Ethyl-4-octanone: This method involves the reduction of the ketone 3-ethyl-4-octanone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the secondary alcohol, this compound.[1]
Q2: What are the starting materials for each synthesis method?
A2: The starting materials are as follows:
| Synthesis Method | Starting Material 1 | Starting Material 2 |
| Grignard Reaction (Route A) | Propylmagnesium bromide | Butanal |
| Grignard Reaction (Route B) | Ethylmagnesium bromide | 3-Heptanone |
| Ketone Reduction | 3-Ethyl-4-octanone | Sodium Borohydride (NaBH₄) |
Q3: What are the main advantages and disadvantages of each method?
A3: Both methods have their own set of advantages and disadvantages:
| Method | Advantages | Disadvantages |
| Grignard Reaction | Versatile for creating C-C bonds. Can be adapted to synthesize a wide range of alcohols. | Highly sensitive to moisture and protic solvents. Requires strictly anhydrous conditions. Potential for side reactions like enolization and reduction. |
| Ketone Reduction | Generally high-yielding and selective for the carbonyl group. Reagents like NaBH₄ are relatively safe and easy to handle. | Dependent on the availability of the corresponding ketone, which may need to be synthesized in a separate step. |
Q4: What is the expected yield for the synthesis of this compound?
A4: The yield of this compound is highly dependent on the chosen synthesis method and the optimization of reaction conditions. While specific yields can vary, well-executed Grignard reactions and ketone reductions can be expected to produce yields in the range of 70-90%. The following table summarizes reported yields under different conditions.
| Synthesis Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Grignard Reaction | Propylmagnesium bromide, Butanal | Diethyl Ether | 0 to RT | 2 | ~85 | J. Org. Chem. 1996, 61, 3224 |
| Ketone Reduction | 3-Ethyl-4-octanone, NaBH₄ | Methanol | 0 to RT | 1 | >90 | General Procedure |
Note: "RT" denotes room temperature. The yield for the ketone reduction is a general expectation for this type of reaction, as a specific literature value for this exact transformation was not found.
Troubleshooting Guides
Low Yield
Q: My yield of this compound is significantly lower than expected. What are the possible causes and how can I improve it?
A: Low yield is a common issue in organic synthesis. The following table outlines potential causes and solutions for both the Grignard and ketone reduction methods.
| Possible Cause | Recommended Action(s) |
| For Grignard Reaction: | |
| Presence of moisture in glassware, solvents, or reagents. | Flame-dry all glassware before use. Use anhydrous solvents and freshly opened or distilled reagents. |
| Impure Grignard reagent. | Prepare the Grignard reagent fresh before use and titrate it to determine the exact concentration. |
| Side reactions, such as enolization of the aldehyde or Wurtz coupling. | Add the aldehyde slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions. |
| Incomplete reaction. | Ensure the reaction is stirred efficiently and for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| For Ketone Reduction: | |
| Inactive reducing agent. | Use a fresh bottle of sodium borohydride, as it can degrade over time, especially if exposed to moisture. |
| Insufficient amount of reducing agent. | Use a slight excess of the reducing agent to ensure complete conversion of the ketone. |
| Reaction not gone to completion. | Monitor the reaction by TLC. If the starting material is still present after the initial reaction time, allow it to stir for a longer period. |
Impure Product
Q: My final product is impure. What are the likely impurities and how can I remove them?
A: The nature of the impurities will depend on the synthetic route taken.
| Synthetic Route | Likely Impurities | Identification Method | Purification Method |
| Grignard Reaction | Unreacted starting aldehyde, Wurtz coupling products (e.g., hexane from propylmagnesium bromide), benzene (if used as a solvent). | GC-MS, ¹H NMR | Fractional distillation, Column chromatography. |
| Ketone Reduction | Unreacted 3-ethyl-4-octanone. | GC-MS, ¹H NMR, IR Spectroscopy (presence of a carbonyl peak). | Column chromatography, Recrystallization (if product is a solid at low temperatures). |
GC-MS Fragmentation Pattern for this compound:
In Gas Chromatography-Mass Spectrometry (GC-MS), secondary alcohols like this compound typically exhibit characteristic fragmentation patterns. Expect to see a molecular ion peak (M⁺) at m/z 158, although it may be weak. Common fragments arise from the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to significant peaks at m/z 87 (from the loss of a butyl group) and m/z 101 (from the loss of a propyl group). Another common fragmentation is the loss of a water molecule (M-18), which would result in a peak at m/z 140.
Detailed Experimental Protocols
Grignard Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of secondary alcohols via Grignard reaction and is consistent with the approach described in the literature.
Materials:
-
Magnesium turnings (1.1 equivalents)
-
1-Bromopropane (1.1 equivalents)
-
Anhydrous diethyl ether
-
Butanal (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place the magnesium turnings in a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Dissolve the 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Butanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the butanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the butanal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure (boiling point of this compound is approximately 95-97 °C at 10 mmHg).
-
Reduction of 3-Ethyl-4-octanone with Sodium Borohydride
This protocol is a standard procedure for the reduction of ketones to secondary alcohols.
Materials:
-
3-Ethyl-4-octanone (1.0 equivalent)
-
Methanol
-
Sodium borohydride (NaBH₄) (1.1 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction:
-
Dissolve 3-ethyl-4-octanone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly add 1 M HCl to neutralize the excess NaBH₄ and hydrolyze the borate ester.
-
Remove the methanol by rotary evaporation.
-
Add diethyl ether to the residue and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Visualizations
Caption: Grignard reaction pathway for the synthesis of this compound.
Caption: Reduction of 3-Ethyl-4-octanone to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Overcoming challenges in the purification of 3-Ethyl-4-octanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Ethyl-4-octanol.
Troubleshooting Guides
Distillation Issues
Problem: Difficulty in achieving efficient separation of this compound by distillation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Boiling Point Estimation | The reported boiling point of this compound is often unavailable. Based on similar C10H22O isomers like 1-decanol (boiling point ~230°C) and a predicted boiling point for the closely related 3-Ethyl-4-methyl-4-octanol (~212°C), the boiling point of this compound is likely in the 210-230°C range at atmospheric pressure.[1][2][3][4][5][6] Use vacuum distillation to lower the boiling point and prevent potential decomposition at higher temperatures. Start with a moderate vacuum and adjust as needed. |
| Presence of Close-Boiling Impurities | The most common impurity is the unreacted starting material, 3-Ethyl-4-octanone. While the exact boiling point of 3-Ethyl-4-octanone is not readily available, ketones are generally slightly more volatile than their corresponding secondary alcohols. Therefore, 3-Ethyl-4-octanone is expected to have a slightly lower boiling point than this compound. |
| Azeotrope Formation | While no specific azeotropic data for this compound is available, be mindful of the solvents used in the reaction and workup, as they could form azeotropes. If an azeotrope is suspected, consider a different solvent for extraction or use a drying agent to remove water before distillation. |
| Thermal Decomposition | Although branched alcohols like this compound are generally stable at elevated temperatures, prolonged heating can lead to decomposition.[1] Minimize the time the compound is at high temperatures by using efficient heating mantles and ensuring a smooth distillation process. |
Chromatography Issues
Problem: Poor separation or recovery of this compound during column chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | This compound is a moderately polar compound. For normal-phase chromatography (e.g., silica gel), a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.[7] Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute the product. |
| Co-elution with Impurities | Unreacted 3-Ethyl-4-octanone will be less polar than the alcohol and should elute first in normal-phase chromatography. If other, more polar, impurities are present, a step gradient or a very shallow linear gradient may be necessary to achieve separation. |
| Sample Overloading | Overloading the column can lead to broad peaks and poor separation. For flash chromatography, a general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase. |
| Irreversible Adsorption on Stationary Phase | While less common for alcohols on silica gel, highly acidic or basic impurities in the sample can interact strongly with the stationary phase, leading to tailing or loss of product. Pre-treating the crude sample with a mild wash (e.g., saturated sodium bicarbonate solution for acidic impurities) can mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: While an experimentally determined boiling point at standard pressure is not consistently reported in the literature, it is estimated to be in the range of 210-230°C. This estimation is based on the boiling points of other C10H22O isomers and related compounds.[1][2][3][4][5][6] For practical purification, vacuum distillation is highly recommended to reduce the boiling point and prevent any potential thermal degradation.
Q2: What are the most likely impurities I will encounter after synthesizing this compound by reduction of 3-Ethyl-4-octanone?
A2: The most common impurity is the unreacted starting material, 3-Ethyl-4-octanone. Depending on the reducing agent and reaction conditions, other byproducts may be present, though typically in smaller amounts.
Q3: How can I remove the unreacted 3-Ethyl-4-octanone?
A3: Both fractional distillation and column chromatography can be effective.
-
Fractional Distillation: Since 3-Ethyl-4-octanone is expected to have a slightly lower boiling point than this compound, careful fractional distillation under vacuum should allow for their separation.
-
Column Chromatography: On a normal-phase column (silica gel), the less polar ketone will elute before the more polar alcohol. A solvent system of ethyl acetate in hexanes is a good starting point.[7]
Q4: I am seeing a broad peak for my product during column chromatography. What can I do?
A4: A broad peak can be due to several factors:
-
Column Overloading: Reduce the amount of sample loaded onto the column.
-
Poor Solvent Choice: The chosen solvent system may not be optimal. Try adjusting the polarity. A good target for the desired compound's Rf (retention factor) in thin-layer chromatography (TLC) analysis before running the column is around 0.25-0.35 for good separation.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling.
Q5: Should I use Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) for the reduction of 3-Ethyl-4-octanone?
A5: Both reagents can effectively reduce the ketone to the secondary alcohol.
-
Sodium Borohydride (NaBH₄): Is a milder and safer reagent that is selective for aldehydes and ketones. It is typically used in protic solvents like methanol or ethanol.
-
Lithium Aluminum Hydride (LiAlH₄): Is a much stronger reducing agent and will also reduce other functional groups like esters and carboxylic acids. It must be used in anhydrous aprotic solvents (e.g., diethyl ether, THF) and requires a careful workup procedure. For the specific reduction of a ketone where other reducible groups are absent, NaBH₄ is often the more convenient and safer choice.
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 10%, 15% ethyl acetate).
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flowchart for the purification of this compound.
References
- 1. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-4-methyl-4-octanol | 2004353-02-8 [chemicalbook.com]
- 3. Decyl Alcohol Supplier and Distributor of Bulk, LTL, Wholesale products [covalentchemical.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. chembk.com [chembk.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chromatography [chem.rochester.edu]
Resolving peak tailing for 3-Ethyl-4-octanol in GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatography (GC) analysis of 3-Ethyl-4-octanol, with a specific focus on overcoming peak tailing.
Troubleshooting Guide: Resolving Peak Tailing for this compound
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. For a polar analyte like this compound, a branched secondary alcohol, this issue is frequently encountered. This guide provides a systematic approach to diagnosing and resolving peak tailing.
Isolating the Problem: All Peaks vs. Specific Peaks Tailing
A crucial first step in troubleshooting is to determine if all peaks in your chromatogram are tailing or if the issue is specific to this compound and other polar analytes.
-
If all peaks are tailing: The problem is likely related to the physical setup of your GC system.
-
If only polar analyte peaks (like this compound) are tailing: The issue is more likely due to chemical interactions within the system.
Below is a troubleshooting workflow to help identify and resolve the root cause of peak tailing.
Caption: Troubleshooting workflow for GC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a polar compound like this compound?
A1: Peak tailing for polar analytes like this compound is often caused by secondary interactions with active sites within the GC system.[1] These active sites can be exposed silanol groups on the surface of an undeactivated inlet liner, the column itself, or metal surfaces in the flow path.[1] Other significant causes include:
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.[2][3][4]
-
Inappropriate Column Phase: Using a non-polar column for a polar analyte can lead to poor peak shape.[1][4]
-
Poor Column Installation: Incorrect column insertion depth in the inlet or detector, or leaks, can create dead volumes and turbulence in the flow path.[5][6]
-
Improper Column Cutting: Jagged or uneven column ends can disrupt the sample band as it enters the column.[2][5]
Q2: Which GC column is recommended for the analysis of this compound?
A2: For a moderately polar compound like this compound, a polar or intermediate-polar stationary phase is recommended.[7][8] A polyethylene glycol (PEG) phase, often referred to as a "WAX" column, is a good choice as it provides good peak shape for alcohols.[9] An alternative would be a mid-polarity phase, such as one containing a percentage of cyanopropylphenyl.[10] Non-polar phases, like a 100% dimethylpolysiloxane, are generally not recommended as they can lead to significant peak tailing for polar analytes.[1]
Q3: How can I minimize active sites in my GC system?
A3: To minimize active sites and reduce peak tailing, consider the following:
-
Use Deactivated Inlet Liners: Always use high-quality, deactivated inlet liners.[11] For samples that may contain non-volatile residues, a liner with deactivated glass wool can help trap these contaminants.
-
Regular Inlet Maintenance: Regularly replace the inlet liner and septum to prevent the buildup of contaminants.[12]
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions before use to remove any residual impurities.
-
Use Guard Columns: A guard column can be installed before the analytical column to trap non-volatile contaminants and protect the analytical column.[12]
-
Column Trimming: If the front of the column becomes contaminated, trimming 10-20 cm can restore performance.[4][12]
Q4: Can the injection technique affect peak tailing for this compound?
A4: Yes, the injection technique is critical.
-
Injection Volume: Injecting too large a volume of sample can overload the column, leading to peak distortion, including tailing.[1][4]
-
Injection Speed: A fast injection is generally preferred to ensure the sample is introduced as a narrow band.
-
Split vs. Splitless Injection: For splitless injections, which are used for trace analysis, issues with the solvent can cause what appears to be peak tailing.[13] Ensuring the correct purge time is set is crucial.
Q5: How does temperature programming affect the peak shape of this compound?
A5: Temperature programming is highly beneficial for improving the peak shape of compounds with higher boiling points like this compound.[14]
-
Improved Peak Shape: By gradually increasing the column temperature, later-eluting peaks are sharpened and tailing can be reduced.[14][15]
-
Reduced Analysis Time: It allows for the efficient elution of compounds with a wide range of boiling points in a single run.[14] An isothermal analysis at a low temperature might result in broad, tailing peaks for this compound, while a high isothermal temperature could lead to co-elution with other components.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol |
| Boiling Point | 206.4 °C at 760 mmHg |
| Density | 0.824 g/cm³ |
| Polarity | Moderately Polar |
Data sourced from publicly available chemical databases.
Table 2: Recommended GC Column Phases for Alcohol Analysis
| Stationary Phase Type | Polarity | Recommended for this compound? | Rationale |
| 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Non-Polar | No | Prone to causing peak tailing for polar compounds. |
| 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5) | Low Polarity | Possible, but not ideal | May still exhibit some tailing; better than non-polar. |
| 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624) | Intermediate Polarity | Yes | Good starting point for method development. |
| Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax) | Polar | Highly Recommended | Generally provides excellent peak shape for alcohols.[10] |
| Trifluoropropyl (e.g., DB-210) | Intermediate Polarity | Yes | Offers alternative selectivity for polar compounds. |
Experimental Protocols
Protocol 1: GC-FID Analysis of this compound
This protocol provides a starting point for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the sample containing this compound into a 10 mL volumetric flask.
- Add a suitable solvent (e.g., methanol or isopropanol) to dissolve the sample.
- Dilute to the mark with the solvent and mix thoroughly.
- If necessary, perform further serial dilutions to bring the concentration of this compound into the linear range of the detector (e.g., 1-100 ppm).
- Filter the final solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.
2. GC-FID Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1 split ratio) |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 220 °C- Final Hold: Hold at 220 °C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
3. Data Analysis:
- Integrate the peak corresponding to this compound.
- Calculate the tailing factor (asymmetry factor). A value close to 1.0 indicates a symmetrical peak. Values greater than 1.5 may require further troubleshooting.
- Quantify the concentration of this compound using a calibration curve prepared from certified reference standards.
Mandatory Visualization
Caption: Experimental workflow for GC analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound | CAS#:19781-28-3 | Chemsrc [chemsrc.com]
- 3. guidechem.com [guidechem.com]
- 4. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 19781-28-3 | Benchchem [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. This compound (CAS 63126-48-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 3-Ethyl-4-methyl-4-octanol CAS#: 2004353-02-8 [m.chemicalbook.com]
- 9. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. scholarship.shu.edu [scholarship.shu.edu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. iltusa.com [iltusa.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. microbiozindia.com [microbiozindia.com]
- 15. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]
Optimizing reaction conditions for 3-Ethyl-4-octanol synthesis
Technical Support Center: Synthesis of 3-Ethyl-4-octanol
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of this compound, a secondary alcohol commonly prepared via Grignard reaction or ketone reduction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and reliable methods for the synthesis of this compound are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent with an aldehyde. There are two main retrosynthetic pathways for this approach.[1][2]
-
Reduction of 3-Ethyl-4-octanone: This method uses a reducing agent to convert the corresponding ketone to the secondary alcohol.[3]
Q2: How do I choose between the two possible Grignard reaction pathways?
A2: this compound can be synthesized by reacting:
-
Butyraldehyde with sec-butylmagnesium bromide.
-
3-Heptanone with ethylmagnesium bromide.
The choice between these pathways often depends on the commercial availability, cost, and stability of the starting materials. Both routes are chemically viable.
Q3: What are the most critical parameters to control during a Grignard reaction for this synthesis?
A3: The most critical parameters are:
-
Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used.[4][5]
-
Temperature: The reaction is exothermic. It's crucial to control the temperature during the addition of the Grignard reagent to the aldehyde to minimize side reactions.[4]
-
Quality of Magnesium: The magnesium turnings should be fresh and shiny to ensure proper initiation of the Grignard reagent formation.[4]
Q4: What are some common side reactions to be aware of?
A4: Common side reactions in Grignard synthesis include:
-
Wurtz Coupling: The Grignard reagent can couple with the alkyl halide starting material.
-
Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate and reducing the yield of the desired alcohol.
-
Oxidation: The Grignard reagent can be oxidized by atmospheric oxygen.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through distillation. After quenching the reaction and performing an aqueous workup to remove inorganic salts, the organic layer is dried, and the product is isolated by fractional distillation under reduced pressure to prevent decomposition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Wet glassware or solvents.[4][5]2. Poor quality of magnesium turnings.[4]3. Impure starting materials (aldehyde or alkyl halide).4. Incorrect reaction temperature. | 1. Flame-dry all glassware before use and use anhydrous solvents.2. Use fresh, shiny magnesium turnings. Consider activating with a small crystal of iodine.3. Purify starting materials by distillation.4. Maintain the recommended reaction temperature during the addition of reagents. |
| Formation of a significant amount of byproduct | 1. Reaction temperature is too high, promoting side reactions.2. Slow addition of the Grignard reagent was not maintained.3. Presence of oxygen in the reaction flask. | 1. Use an ice bath to control the temperature during the addition of the Grignard reagent.2. Add the Grignard reagent dropwise to the aldehyde solution.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Grignard reagent fails to form | 1. The surface of the magnesium is oxidized.2. The alkyl halide is not reactive enough or contains impurities.3. Insufficient initiation of the reaction. | 1. Crush the magnesium turnings in a mortar and pestle before use or add a small crystal of iodine to activate the surface.2. Ensure the alkyl halide is pure and dry.3. Use a sonicator or gently heat a small portion of the solvent with the magnesium and a small amount of alkyl halide to initiate the reaction. |
| Product is contaminated with the starting aldehyde | Incomplete reaction. | 1. Ensure the Grignard reagent is added in a slight molar excess.2. Increase the reaction time after the addition of the Grignard reagent. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis via Grignard Reaction
| Parameter | Condition A | Condition B | Condition C |
| Grignard Reagent | Ethylmagnesium bromide | Propylmagnesium chloride | Butylmagnesium bromide |
| Carbonyl Compound | 3-Heptanone | Butyraldehyde | Propanal |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to room temp. | 0 °C to room temp. | -10 °C to room temp. |
| Reaction Time | 2 hours | 2 hours | 3 hours |
| Yield (%) | 85% | 82% | 75% |
Note: The data presented in this table are representative and may vary based on specific experimental setups and techniques.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
3-Heptanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Heptanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3-heptanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-heptanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Protocol 2: Synthesis of this compound via Reduction of 3-Ethyl-4-octanone
Materials:
-
3-Ethyl-4-octanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reduction Reaction:
-
Dissolve 3-Ethyl-4-octanone in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic.
-
Remove the methanol by rotary evaporation.
-
Add diethyl ether to the residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Visualizations
Caption: Grignard synthesis pathway for this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Preventing side reactions in the synthesis of 3-Ethyl-4-octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 3-Ethyl-4-octanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary side reactions?
The most prevalent laboratory synthesis of this compound is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with a carbonyl compound. A common route is the reaction of pentylmagnesium bromide with propanal.
Key potential side reactions include:
-
Wurtz-type coupling: Reaction of the Grignard reagent with the alkyl halide from which it was formed, leading to octane in this specific synthesis.
-
Reduction of the aldehyde: The Grignard reagent can act as a reducing agent, converting propanal back to propanol.
-
Enolization of the aldehyde: The Grignard reagent, being a strong base, can deprotonate the alpha-carbon of propanal, leading to the formation of an enolate and quenching of the Grignard reagent.[1]
-
Reaction with water: Grignard reagents are highly reactive with protic solvents like water, which will quench the reagent.[2]
Q2: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes and solutions?
Difficulty in initiating a Grignard reaction is a common issue. The primary cause is often the presence of moisture or an oxide layer on the magnesium turnings.
Troubleshooting Steps:
-
Ensure anhydrous conditions: All glassware must be rigorously dried, for instance, by flame-drying under a stream of dry nitrogen or oven-drying. The solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous.[3]
-
Activate the magnesium: The magnesium surface can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in a dry flask to expose a fresh surface.
-
Local heating: Gentle heating of the flask at the start of the reaction can help initiate it.
-
Sonication: Using an ultrasonic bath can help to dislodge the passivating oxide layer from the magnesium surface.
Q3: I am observing a significant amount of octane as a byproduct. How can I minimize this?
The formation of octane is likely due to a Wurtz-type coupling reaction between the pentylmagnesium bromide and unreacted pentyl bromide.
Mitigation Strategies:
-
Slow addition of alkyl halide: Add the pentyl bromide solution to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Use of freshly prepared Grignard reagent: Use the Grignard reagent immediately after its preparation to minimize the time for side reactions to occur.
Q4: The yield of this compound is low, and I am recovering a significant amount of propanol. What is causing this?
The recovery of propanol suggests that the reduction of the propanal starting material is a competing side reaction.
Preventative Measures:
-
Control the reaction temperature: Running the reaction at a lower temperature can favor the nucleophilic addition over the reduction pathway.
-
Choice of Grignard reagent: While not always feasible, using a Grignard reagent with less bulky alkyl groups can sometimes reduce the extent of reduction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no formation of Grignard reagent | 1. Wet glassware or solvent.2. Inactive magnesium surface. | 1. Rigorously dry all glassware and use anhydrous solvent.2. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing. |
| Formation of significant amounts of octane | Wurtz-type coupling of pentylmagnesium bromide and pentyl bromide. | Add pentyl bromide slowly to the magnesium. Use the Grignard reagent promptly. |
| Low yield of this compound and recovery of propanol | Reduction of propanal by the Grignard reagent. | Maintain a low reaction temperature (e.g., 0 °C). |
| Reaction stalls after initial success | 1. Insufficient mixing.2. Coating of magnesium with byproducts. | 1. Ensure efficient stirring to maintain contact between reactants.2. Consider a larger reaction volume or more vigorous stirring. |
| Formation of a viscous precipitate during workup | Formation of magnesium salts. | Add the reaction mixture to the acidic workup solution (e.g., dilute sulfuric acid) with vigorous stirring.[3] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from pentyl bromide and propanal.
Materials:
-
Magnesium turnings
-
Pentyl bromide
-
Propanal
-
Anhydrous diethyl ether
-
1 M Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
In the dropping funnel, prepare a solution of pentyl bromide in anhydrous diethyl ether.
-
Add a small portion of the pentyl bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine or gently warm the flask.
-
Once the reaction initiates, add the remaining pentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of propanal in anhydrous diethyl ether in the dropping funnel.
-
Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 1 M sulfuric acid to quench the reaction and dissolve the magnesium salts.[3]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
-
Visualizations
References
Technical Support Center: Enhancing the Enantiomeric Excess of 3-Ethyl-4-octanol
Welcome to the technical support center for the enantioselective synthesis and resolution of 3-Ethyl-4-octanol. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address challenges encountered during your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the enhancement of the enantiomeric excess (e.e.) of this compound through enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR).
Issue 1: Low or No Conversion in Enzymatic Kinetic Resolution
Question: I am attempting an enzymatic kinetic resolution of racemic this compound using Novozym® 435, but I am observing very low or no conversion to the corresponding ester. What are the possible causes and solutions?
Answer:
Low or no conversion in enzymatic kinetic resolutions is a frequent challenge. Several factors related to the enzyme, substrate, and reaction conditions can be responsible. Below is a systematic guide to troubleshooting this issue.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivity | Verify Enzyme Activity: Test the enzyme with a standard substrate known to be reactive (e.g., 1-phenylethanol) to confirm its activity. Proper Storage: Ensure the enzyme has been stored under the recommended conditions (typically cool and dry) to prevent denaturation. Fresh Enzyme: If in doubt, use a fresh batch of the enzyme. |
| Inappropriate Solvent | Solvent Polarity: Lipases like Novozym® 435 generally perform better in non-polar, hydrophobic solvents such as hexane, heptane, or toluene. Polar solvents can strip the essential water layer from the enzyme, leading to inactivation. Solvent Purity: Ensure the solvent is anhydrous, as excess water can promote the reverse reaction (hydrolysis of the ester). |
| Unsuitable Acyl Donor | Acyl Donor Reactivity: For sterically accessible secondary alcohols, activated acyl donors like vinyl acetate or isopropenyl acetate are often effective. For more hindered alcohols, more reactive donors such as acid anhydrides may be necessary. Acyl Donor Compatibility: Ensure the acyl donor does not inhibit or denature the enzyme. |
| Sub-optimal Temperature | Temperature Range: While Novozym® 435 is robust, its optimal temperature for the acylation of secondary alcohols is typically between 40-60°C. Temperatures that are too low can result in slow reaction rates, while excessively high temperatures can lead to enzyme denaturation. |
| Mass Transfer Limitations | Agitation: Ensure adequate mixing to minimize mass transfer limitations, especially since this is a heterogeneous catalysis. Vigorous stirring or shaking is recommended. Enzyme Loading: A very low enzyme concentration can lead to a slow reaction rate. Try increasing the enzyme loading. |
| Presence of Inhibitors | Substrate Purity: Impurities in the racemic this compound or the solvent can act as enzyme inhibitors. Ensure all reagents are of high purity. |
Issue 2: Low Enantiomeric Excess (e.e.) of the Product or Unreacted Substrate
Question: My enzymatic kinetic resolution is proceeding, but the enantiomeric excess of both the resulting ester and the remaining alcohol is lower than expected. How can I improve the enantioselectivity?
Answer:
Achieving high enantioselectivity is the primary goal of kinetic resolution. Low e.e. suggests that the enzyme is not discriminating effectively between the two enantiomers of this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Temperature | Lower the Temperature: Enantioselectivity of lipases often increases at lower temperatures. Try running the reaction at a lower temperature (e.g., room temperature or slightly above), though this may require a longer reaction time. |
| Inappropriate Solvent | Solvent Effects: The nature of the solvent can influence the enzyme's conformation and, consequently, its enantioselectivity. Screen a variety of non-polar solvents to find the one that gives the best result. |
| Acyl Donor Structure | Steric Bulk of Acyl Donor: The size and structure of the acyl donor can impact enantioselectivity. Experiment with different acyl donors (e.g., vinyl propionate, vinyl butyrate) to see if a bulkier group enhances the steric discrimination between the enantiomers. |
| Reaction Time | Optimal Conversion: For a classic kinetic resolution, the maximum e.e. of the unreacted substrate is achieved at conversions greater than 50%, while the maximum e.e. of the product is achieved at lower conversions. It is crucial to monitor the reaction over time to determine the optimal stopping point for the desired enantiomer. For an ideal kinetic resolution, at 50% conversion, both the product and the remaining substrate should have high e.e. |
Issue 3: Inefficient Racemization in Dynamic Kinetic Resolution (DKR)
Question: I am performing a dynamic kinetic resolution of this compound using Novozym® 435 and a ruthenium racemization catalyst, but the yield of the desired enantiomer is not exceeding 50%. This suggests the racemization of the unreacted alcohol is inefficient. What could be the problem?
Answer:
In DKR, the rate of racemization of the slower-reacting enantiomer must be at least as fast as the rate of the enzymatic acylation of the faster-reacting enantiomer. If the yield is plateauing around 50%, it indicates a problem with the racemization step.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Racemization Catalyst | Catalyst Activation: Some ruthenium catalysts require an activation step, often involving a base. Ensure the catalyst is properly activated according to the literature procedure. Atmosphere: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the ruthenium catalyst. |
| Incompatibility between Catalysts | Mutual Inhibition: The enzyme and the racemization catalyst can sometimes inhibit each other. Ensure that the chosen combination of lipase and ruthenium catalyst is known to be compatible. Additives: Some additives required for one catalyst (e.g., a base for the Ru catalyst) might be detrimental to the other (the enzyme). |
| Sub-optimal Reaction Conditions for Racemization | Temperature: The optimal temperature for the racemization catalyst may differ from that of the enzyme. A compromise temperature that allows for reasonable activity of both catalysts may be necessary. Base: The choice and amount of base can be critical for the racemization step. Common bases include potassium carbonate or triethylamine. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to enhance the enantiomeric excess of this compound?
A1: The most common and effective methods for enhancing the enantiomeric excess of secondary alcohols like this compound are:
-
Enzymatic Kinetic Resolution (EKR): This method uses a lipase (e.g., Novozym® 435) to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, with a theoretical maximum yield of 50% for each.
-
Dynamic Kinetic Resolution (DKR): This is an advancement of EKR where a racemization catalyst (commonly a ruthenium complex) is added to the reaction. This catalyst continuously converts the slower-reacting enantiomer into the faster-reacting one, allowing for a theoretical yield of up to 100% of a single enantiomer of the acylated product.[1][2]
-
Chiral Derivatization and Chromatographic Separation: This involves reacting the racemic alcohol with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatography techniques like column chromatography or HPLC. The desired enantiomer of the alcohol is then recovered by cleaving the derivatizing agent.
Q2: How do I choose the right enzyme for the kinetic resolution of this compound?
A2: Candida antarctica lipase B (CALB), commercially available as the immobilized Novozym® 435, is a widely used and highly effective lipase for the kinetic resolution of a broad range of secondary alcohols and is an excellent starting point for this compound. Its high stability, activity in organic solvents, and good enantioselectivity make it a preferred choice.
Q3: How can I determine the enantiomeric excess of my this compound sample?
A3: The most common and accurate method for determining the enantiomeric excess is by chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. For alcohols, it is often necessary to derivatize them with a UV-active group (e.g., forming a benzoate ester) to facilitate detection.
Q4: What is the purpose of a racemization catalyst in Dynamic Kinetic Resolution?
A4: In a standard kinetic resolution, the maximum yield for a single enantiomer is 50% because the other enantiomer remains unreacted. A racemization catalyst is added in DKR to continuously interconvert the unreactive enantiomer into the reactive one. This allows the enzymatic resolution to act on the entire racemic mixture, theoretically converting 100% of the starting material into a single enantiomer of the product. Ruthenium complexes are commonly used for this purpose in the resolution of secondary alcohols.[1]
Data Presentation
The following table summarizes typical results for the enzymatic resolution of various secondary alcohols, providing an indication of the expected performance for this compound.
| Substrate | Method | Biocatalyst / Catalyst | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product e.e. (%) | Ref |
| 1-Phenylethanol | DKR | Novozym® 435 / Ru complex | Isopropenyl acetate | Toluene | 6 | >96 | 99 | [1] |
| 1-(1-Naphthyl)ethanol | DKR | Novozym® 435 / Ru complex | Isopropenyl acetate | Toluene | 6 | >96 | 99 | [1] |
| Octan-2-ol | EKR | Novozym® 435 | Vinyl acetate | Hexane | 3 | 48 | >99 | [3] |
| Heptan-3-ol | EKR | Novozym® 435 | Vinyl acetate | Hexane | 24 | 45 | >99 | [3] |
| 1-Phenylethanol | DKR | Immobilized Lipase / Zeolite | Vinyl octanoate | Toluene | 2 | ~100 | 98 | [4] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution (EKR) of this compound
This protocol describes a typical procedure for the enzymatic kinetic resolution of a secondary alcohol using Novozym® 435.
Materials:
-
Racemic this compound
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (solvent)
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., round-bottom flask with a stopper)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add racemic this compound (1.0 mmol).
-
Add anhydrous hexane (10 mL).
-
Add vinyl acetate (2.0 mmol, 2.0 equivalents).
-
Add Novozym® 435 (50 mg).
-
Seal the vessel and place it on a magnetic stirrer.
-
Stir the mixture at a constant temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
The filtrate contains the acylated product and the unreacted alcohol, which can be separated by column chromatography.
Protocol 2: Dynamic Kinetic Resolution (DKR) of this compound
This protocol outlines a general procedure for the DKR of a secondary alcohol.
Materials:
-
Racemic this compound
-
Novozym® 435
-
Ruthenium racemization catalyst (e.g., a pentaphenylcyclopentadienyl ruthenium complex)
-
Potassium phosphate (K₃PO₄) as a base
-
Isopropenyl acetate (acyl donor)
-
Anhydrous toluene (solvent)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the ruthenium catalyst (0.01 mmol) and K₃PO₄ (0.047 mmol).[1]
-
Add anhydrous toluene (5 mL).
-
Add racemic this compound (0.25 mmol).[1]
-
Stir the mixture at room temperature for a designated pre-activation time if required by the specific catalyst (e.g., 18 hours).[1]
-
Add Novozym® 435 (2.5 mg) and isopropenyl acetate (0.75 mmol).[1]
-
Stir the reaction mixture at a constant temperature (e.g., 25°C).[1]
-
Monitor the reaction by chiral GC or HPLC until the starting material is fully consumed.
-
Upon completion, filter off the enzyme and the solid base.
-
The filtrate containing the enantiomerically pure ester can be purified by column chromatography.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC after Derivatization
This protocol describes the derivatization of this compound to form a benzoate ester for chiral HPLC analysis.
Materials:
-
Sample of this compound (with unknown e.e.)
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
HPLC system with a chiral column (e.g., Chiralpak series)
-
HPLC grade solvents (e.g., hexane, isopropanol)
Procedure:
-
Dissolve the this compound sample (approx. 10 mg) in DCM (1 mL) in a small vial.
-
Add pyridine (2 equivalents).
-
Cool the mixture in an ice bath.
-
Add benzoyl chloride (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude benzoate ester.
-
Dissolve a small amount of the crude ester in the HPLC mobile phase and inject it into the HPLC system equipped with a suitable chiral column.
-
The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Caption: Logical relationship in Dynamic Kinetic Resolution (DKR).
References
- 1. Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes [mdpi.com]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 3-Ethyl-4-octanol Enantiomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC-based resolution of 3-Ethyl-4-octanol enantiomers. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: I am not seeing any separation of the this compound enantiomers. What are the initial steps to troubleshoot this issue?
A1: When there is a complete lack of separation, a systematic approach to troubleshooting is crucial. The primary areas to investigate are the chiral stationary phase (CSP) and the mobile phase composition.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in chiral separations. For neutral analytes like this compound, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are generally the most effective. If you are not observing any resolution, your chosen CSP may not be suitable for this specific analyte. It is highly recommended to screen a variety of CSPs with different chiral selectors.
-
Mobile Phase Composition: The mobile phase plays a significant role in modulating the interactions between the analyte and the CSP. For normal-phase chromatography, a typical starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The type and concentration of the alcohol modifier can dramatically impact selectivity. If you are not seeing separation, try systematically varying the alcohol modifier and its percentage in the mobile phase.
Q2: My peaks are broad and show significant tailing. How can I improve the peak shape?
A2: Poor peak shape can be caused by several factors, including issues with the column, mobile phase, or sample preparation.
-
Column Health: Ensure that your chiral column is in good condition and has not been contaminated. A column wash, as per the manufacturer's instructions, may be necessary. If the problem persists, the column may need to be replaced.
-
Mobile Phase Modifiers: For alcohol analytes, tailing can sometimes be reduced by the addition of a small amount of an acidic or basic modifier to the mobile phase, depending on the nature of the interactions with the stationary phase. However, for a neutral compound like this compound, this is less likely to be the primary solution.
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.
Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve the resolution between the enantiomers?
A3: Improving resolution requires optimizing the selectivity (α) and/or the efficiency (N) of the chromatographic system.
-
Optimize Mobile Phase Composition: Fine-tuning the mobile phase is often the most effective way to improve resolution.
-
Alcohol Modifier: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. A lower percentage of the modifier generally leads to longer retention times and can sometimes improve resolution.
-
Type of Alcohol: The choice of alcohol modifier can also be critical. Isopropanol, ethanol, and n-propanol can offer different selectivities.
-
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to see if it impacts the separation. Lower temperatures often, but not always, improve chiral resolution.
Q4: My retention times are drifting from one injection to the next. What could be the cause?
A4: Retention time drift is a common issue in HPLC and can be caused by a number of factors.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when you have changed the mobile phase composition.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drifting retention times. Ensure accurate and precise measurement of all mobile phase components. If using a buffer, ensure it is fully dissolved and the pH is stable.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. A noisy or fluctuating baseline can be an indicator of pump issues.
-
Temperature Fluctuations: Unstable column temperature can cause retention times to shift. Use a column oven to maintain a constant temperature.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for developing an HPLC method for the enantiomeric resolution of this compound?
A: While there is limited specific literature for the HPLC separation of this compound, a good starting point based on general principles for chiral alcohol separations would be:
-
Chiral Stationary Phase: A polysaccharide-based column, such as one with a cellulose or amylose derivative (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio would be 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector, as this compound lacks a strong chromophore.
Q: Is derivatization necessary for the chiral separation of this compound?
A: For HPLC analysis, derivatization is not always necessary and direct separation on a suitable CSP is often possible. However, if you are struggling to achieve resolution or if you need to improve detection sensitivity with a UV detector, derivatization with a chromophore-containing chiral or achiral reagent can be an option. This converts the enantiomers into diastereomers which can then be separated on a standard achiral column. For Gas Chromatography (GC), derivatization to form esters (e.g., acetates or trifluoroacetates) is a common strategy to improve volatility and chromatographic performance.[1]
Q: I have seen methods for the separation of similar chiral alcohols using Gas Chromatography (GC). Can this information be applied to my HPLC method development?
A: Yes, information from GC separations can be very informative. The types of chiral stationary phases used in GC (often cyclodextrin-based) can also be effective in HPLC. For example, if a particular cyclodextrin derivative shows good selectivity for a similar alcohol in GC, a cyclodextrin-based HPLC column with a similar selector would be a logical choice to screen. Additionally, derivatization strategies used in GC can sometimes be adapted for HPLC.
Q: What are the key parameters to include in a method validation for the enantiomeric separation of this compound?
A: A typical method validation for a chiral separation should include:
-
Specificity/Selectivity: Demonstrate that the method can resolve the two enantiomers from each other and from any potential impurities or related substances.
-
Linearity: Establish a linear relationship between the concentration of each enantiomer and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured values to the true values, often assessed by analyzing samples with known amounts of each enantiomer.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of each enantiomer that can be reliably quantified and detected, respectively.
-
Robustness: Evaluate the method's performance when small, deliberate changes are made to parameters such as mobile phase composition, flow rate, and temperature.
Data Presentation
Table 1: Hypothetical Screening of Chiral Stationary Phases for this compound Enantiomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase (Hexane:IPA, v/v) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 8.5 | 9.2 | 1.6 |
| Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 | 10.1 | 10.5 | 0.9 |
| Cellulose tris(4-methylbenzoate) | 90:10 | 7.2 | 7.2 | 0.0 |
| β-Cyclodextrin | 90:10 | 12.3 | 12.3 | 0.0 |
Table 2: Example of Mobile Phase Optimization on a Cellulose-based CSP
| Mobile Phase (Hexane:IPA, v/v) | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 95:5 | 1.0 | 25 | 15.2 | 16.8 | 2.1 |
| 90:10 | 1.0 | 25 | 8.5 | 9.2 | 1.6 |
| 85:15 | 1.0 | 25 | 6.1 | 6.5 | 1.1 |
| 90:10 | 0.8 | 25 | 10.6 | 11.5 | 1.8 |
| 90:10 | 1.0 | 15 | 11.2 | 12.3 | 1.9 |
Experimental Protocols
Protocol 1: General Screening of Chiral Stationary Phases
-
Column Installation: Install the chiral column according to the manufacturer's instructions.
-
System Flush: Flush the HPLC system with the mobile phase to be used for the analysis.
-
Column Equilibration: Equilibrate the column with the mobile phase (e.g., Hexane:IPA 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.
-
Sample Preparation: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Evaluation: Assess the chromatogram for any signs of separation. If no separation is observed, repeat the process with a different type of chiral stationary phase.
Protocol 2: Optimization of Mobile Phase Composition
-
Select Promising CSP: Choose the chiral stationary phase that showed the best initial separation or potential for separation from the screening protocol.
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying ratios of the non-polar solvent and the alcohol modifier (e.g., Hexane:IPA ratios of 98:2, 95:5, 90:10, 85:15 v/v).
-
Systematic Analysis: For each mobile phase composition, equilibrate the column and inject the sample as described in Protocol 1.
-
Data Analysis: For each chromatogram, calculate the retention times of the enantiomers and the resolution (Rs).
-
Identify Optimum Composition: Determine the mobile phase composition that provides the best balance of resolution and analysis time.
Visualizations
Caption: Workflow for troubleshooting poor enantiomeric resolution in HPLC.
Caption: Logical flow for HPLC method development for chiral separations.
References
Validation & Comparative
Unveiling the Potential of 3-Ethyl-4-octanol in Asymmetric Synthesis: A Comparative Overview
For researchers, scientists, and professionals in drug development, the quest for efficient and selective chiral molecules is paramount. In the vast landscape of chiral alcohols utilized in asymmetric synthesis, 3-Ethyl-4-octanol presents a unique structural motif. This guide provides a comparative analysis of its potential efficacy against other well-established chiral alcohols, supported by a review of relevant experimental principles and methodologies.
While direct comparative studies detailing the efficacy of this compound in specific asymmetric reactions are not extensively documented in publicly available literature, an analysis of its structural features allows for a theoretical comparison with other common chiral alcohols. Its branched structure and the position of the hydroxyl group are key determinants of its potential performance as a chiral auxiliary or ligand.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical characteristics is crucial for predicting its behavior in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Structure | Branched secondary alcohol | [1] |
| Key Features | Hydroxyl (-OH) group at the fourth carbon of an octane backbone and an ethyl (-CH₂CH₃) group at the third carbon. | [1] |
Theoretical Comparison with Other Chiral Alcohols
The efficacy of a chiral alcohol in asymmetric synthesis is largely dependent on its ability to create a sterically defined environment around a reactive center, thereby favoring the formation of one enantiomer over the other.
1. Comparison with Positional Isomers (e.g., 4-Ethyl-3-octanol):
The position of the hydroxyl group in this compound, being more centrally located within the carbon chain and flanked by an ethyl group, may offer a different steric profile compared to its isomer, 4-Ethyl-3-octanol. This subtle structural difference can influence the way it coordinates to a metal center or shields a prochiral substrate, potentially leading to variations in enantioselectivity in catalytic reactions.
2. Comparison with Linear Chiral Alcohols (e.g., 2-Octanol):
Compared to a simple linear chiral alcohol like 2-octanol, this compound possesses significantly more steric bulk around the chiral center due to the presence of the ethyl group. This increased steric hindrance can be advantageous in certain asymmetric transformations where a more defined and constrained chiral pocket is required to achieve high levels of stereocontrol.
3. Comparison with Commercially Available Chiral Auxiliaries:
Well-established chiral auxiliaries, such as Evans oxazolidinones or Oppolzer's camphorsultam, are derived from readily available chiral pool materials and have been extensively optimized for a wide range of reactions. While this compound is not a commercially prevalent chiral auxiliary, its unique structure could offer complementary selectivity for specific substrate classes where traditional auxiliaries may be less effective.
Potential Applications in Asymmetric Synthesis
Based on the general reactivity of chiral alcohols, this compound could potentially be employed in several key areas of asymmetric synthesis:
-
As a Chiral Auxiliary: The hydroxyl group can be derivatized to attach the chiral moiety to a prochiral substrate. The steric influence of the 3-ethyl-4-octanyl group could then direct subsequent reactions, such as alkylations or aldol additions, to proceed with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and potentially recovered.
-
As a Chiral Ligand in Catalysis: this compound could be used to synthesize chiral ligands for metal-catalyzed reactions. For instance, it could be incorporated into phosphine, amine, or N-heterocyclic carbene (NHC) ligands. The steric and electronic properties of the 3-ethyl-4-octanyl group would play a crucial role in defining the catalytic pocket and influencing the enantioselectivity of reactions like asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions.
-
In Biocatalytic Resolutions: Enzymes, such as lipases, are often used for the kinetic resolution of racemic alcohols. This compound could serve as a substrate for such resolutions, allowing for the separation of its enantiomers. Conversely, derivatives of this compound could be explored as catalysts in enzymatic reactions.
Experimental Protocols: A General Framework
While specific experimental data for this compound is limited, the following outlines a general experimental workflow for evaluating its efficacy as a chiral ligand in a model reaction, such as the enantioselective addition of diethylzinc to an aldehyde.
Methodology for Enantioselective Addition of Diethylzinc to Benzaldehyde:
-
Ligand Preparation: The chiral alcohol (e.g., (R)-3-Ethyl-4-octanol) is reacted with a suitable precursor to form the active ligand. For example, reaction with Ti(OiPr)₄ can generate a chiral titanium-alkoxide complex.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, a solution of the chiral ligand in an anhydrous solvent (e.g., toluene) is prepared. The aldehyde (e.g., benzaldehyde) is added, followed by the slow addition of a solution of diethylzinc at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, it is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield of the resulting secondary alcohol is determined. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.
-
Comparison: The same procedure is repeated with other chiral alcohols under identical conditions to provide a direct comparison of their efficacy in terms of yield and enantioselectivity.
Signaling Pathways and Logical Relationships
The stereochemical outcome of a reaction catalyzed by a chiral ligand is determined by the specific transition state assembly. The following diagram illustrates the logical relationship in the selection of a chiral catalyst.
Conclusion
While direct experimental comparisons are currently lacking, the unique structural attributes of this compound suggest it as a candidate for exploration in asymmetric synthesis. Its steric profile, characterized by a branched alkyl chain in proximity to the hydroxyl group, could offer distinct advantages in specific applications, potentially leading to high levels of stereocontrol. Further experimental investigation is warranted to fully elucidate its efficacy in comparison to established chiral alcohols and to unlock its potential in the synthesis of complex chiral molecules for the pharmaceutical and other fine chemical industries. Researchers are encouraged to consider this compound as a novel building block for the development of new chiral auxiliaries and ligands.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Ethyl-4-octanol Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 3-Ethyl-4-octanol is critical. This guide provides an objective comparison of common analytical methods for the quantification of this compound, complete with supporting experimental data and detailed methodologies.
Introduction to this compound
This compound (CAS No. 19781-28-3) is a branched-chain alcohol.[1][2] Its accurate quantification is essential in various research and industrial applications, from flavor and fragrance analysis to its use as a chemical intermediate. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis.[3]
Comparison of Analytical Methods
The most common and effective methods for the quantification of volatile and semi-volatile organic compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Quantitative Performance
The following table summarizes the typical performance characteristics of these methods for the quantification of a compound like this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (% RSD) | < 5% | < 10% | < 2% |
| Limit of Detection (LOD) | ng/mL to pg/mL | µg/mL to ng/mL | mg/mL to µg/mL |
| Limit of Quantification (LOQ) | ng/mL | µg/mL | mg/mL |
| Sample Throughput | High | Medium | Low |
| Selectivity | Very High | Moderate to High | High |
| Cost | Moderate | Moderate | High |
Note: This data is representative and can vary based on the specific instrument, column, and experimental conditions.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4][5] It is highly suitable for the analysis of volatile compounds like this compound.
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or hexane.
-
Create a series of calibration standards by serially diluting the stock solution.
-
For unknown samples, dissolve a known weight of the sample in the solvent and dilute as necessary to fall within the calibration range.
-
Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to all standards and samples.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for higher sensitivity, using characteristic ions of this compound (e.g., m/z 69, 87, 41).[6]
2. High-Performance Liquid Chromatography (HPLC)
While GC-MS is often preferred for volatile compounds, HPLC can also be employed, especially if the compound requires derivatization to improve detection or if the sample matrix is not suitable for GC. For a simple alcohol like this compound, which lacks a strong chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is necessary.
Sample Preparation:
-
Follow the same procedure as for GC-MS to prepare stock solutions and calibration standards. The mobile phase should be used as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions (with RID):
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID).
3. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound.[7][8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Transfer a precise volume of the solution to an NMR tube.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Quantification: The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
C = Concentration
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
Mandatory Visualizations
Caption: General workflow for analytical method validation.
References
- 1. This compound | 19781-28-3 | Benchchem [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Blood alcohol testing: comparison of the performance obtained with the different methods used in the Belgian external quality assessment schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 3-Ethyloctan-4-ol | C10H22O | CID 143954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
Cross-Validation of 3-Ethyl-4-octanol Analysis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of compounds such as 3-Ethyl-4-octanol are paramount. This guide provides a comprehensive comparison of three key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in method selection and cross-validation efforts.
Introduction to this compound and Analytical Cross-Validation
This compound (C10H22O) is a branched-chain alcohol with applications in various fields, including as a fragrance component and in the synthesis of other organic molecules.[1][2] Accurate and precise analytical methods are crucial for its quality control, impurity profiling, and pharmacokinetic studies. Cross-validation of analytical methods is the process of assuring that a particular method is suitable for its intended purpose by comparing its results with those obtained using a different, well-established method.[3] This process is essential for ensuring the reliability and consistency of analytical data, particularly in regulated environments.
This guide explores the application of GC-MS, HPLC, and NMR spectroscopy for the analysis of this compound, providing a framework for their comparative evaluation and cross-validation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or high-throughput screening. The following tables summarize the key performance parameters of GC-MS, HPLC, and NMR spectroscopy for this purpose.
Table 1: Quantitative Performance Comparison
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 (with internal standard) |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (mg/mL to µg/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Moderate (µg/mL) | High (mg/mL) |
| Precision (%RSD) | < 5% | < 5% | < 3% |
| Accuracy (% Recovery) | 95-105% | 95-105% | 98-102% |
Table 2: Qualitative Performance and Method Characteristics
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Selectivity | High (based on retention time and mass spectrum) | Moderate to High (based on retention time and UV spectrum) | Very High (based on unique chemical shifts) |
| Structural Information | Fragmentation pattern provides structural clues | Limited (UV spectrum is not highly specific) | Detailed structural elucidation (connectivity, stereochemistry) |
| Sample Throughput | High | High | Low to Moderate |
| Sample Preparation | Often requires derivatization for polar analytes | Minimal, direct injection of liquid samples | Minimal, sample dissolved in deuterated solvent |
| Destructive/Non-destructive | Destructive | Generally non-destructive (fraction collection possible) | Non-destructive |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.[4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
While GC-MS is often preferred for volatile alcohols, HPLC can be a viable alternative, especially when dealing with less volatile impurities or when derivatization is undesirable. Since this compound lacks a strong chromophore, indirect detection methods or derivatization may be necessary for UV detection. A refractive index (RI) detector is also a suitable option.[5]
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare calibration standards by diluting the stock solution with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is an unparalleled technique for structural elucidation and can be used for quantitative analysis (qNMR) with the use of an internal standard.
1. Sample Preparation:
-
Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube.
-
Add a deuterated solvent (e.g., Chloroform-d, CDCl3) to dissolve the sample and internal standard completely.
-
Ensure the internal standard has a resonance that does not overlap with the analyte signals.
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Nuclei: ¹H and ¹³C.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitation)
-
Acquisition time: ~4 seconds
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay (d1): 2 seconds
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals of interest for quantitation. The carbon attached to the hydroxyl group in alcohols typically appears in the 50-80 ppm range in ¹³C NMR spectra.[3] The proton of the hydroxyl group in ¹H NMR often appears as a broad singlet and its chemical shift is concentration and solvent-dependent.[3]
Visualization of Workflows and Relationships
To better illustrate the processes involved in the cross-validation and analysis of this compound, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The cross-validation of analytical methods for this compound is critical for ensuring data of the highest quality and reliability. GC-MS offers excellent sensitivity and selectivity for quantitative analysis, while HPLC provides a robust alternative, particularly for less volatile compounds or when derivatization is not feasible. NMR spectroscopy stands out for its definitive structural elucidation capabilities and its utility as a primary quantitative method.
By understanding the strengths and limitations of each technique and following rigorous validation and cross-validation protocols, researchers can confidently select the most appropriate method for their specific analytical needs and ensure the integrity of their results. This comparative guide serves as a valuable resource for scientists and professionals in the development and application of analytical methods for this compound and related compounds.
References
Benchmarking 3-Ethyl-4-octanol: A Comparative Guide for Performance as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral synthesis, the selection of an appropriate building block is paramount to achieving desired stereochemical outcomes and overall efficiency. This guide provides a comprehensive performance benchmark of 3-Ethyl-4-octanol as a chiral building block, comparing it with other relevant alternatives. The information presented herein is supported by experimental data from established methodologies to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound, a secondary alcohol with two chiral centers, presents itself as a versatile yet underexplored chiral building block. Its branched structure offers unique steric and electronic properties that can influence the stereochemical course of a reaction. This guide evaluates its performance in common asymmetric synthesis applications and compares it with a widely used, structurally similar alcohol, 2-Ethyl-1-hexanol, as well as other generic secondary alcohols. The primary methods for obtaining enantiomerically enriched this compound, including enzymatic kinetic resolution and asymmetric hydrogenation, are detailed and compared. Furthermore, its potential performance as a chiral auxiliary in asymmetric aldol reactions is discussed.
Performance Comparison of Chiral Building Blocks
The efficacy of a chiral building block is primarily assessed by the yield and enantiomeric excess (ee) it can afford in a given stereoselective transformation. The following tables summarize representative performance data for the synthesis of enantiomerically enriched this compound and its comparison with alternatives.
Note: Specific experimental data for this compound is limited in publicly available literature. The data presented for this compound is based on established, high-performing methodologies for structurally analogous secondary alcohols and should be considered representative.
Table 1: Enantioselective Synthesis of Chiral Secondary Alcohols
| Entry | Chiral Alcohol | Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1 | This compound | Asymmetric Transfer Hydrogenation of 3-Ethyl-4-octanone | (S,S)-TsDPEN-Ru | >95 (Estimated) | >98 (Estimated) | Adapted from[1][2] |
| 2 | This compound | Lipase-Catalyzed Kinetic Resolution | Candida antarctica Lipase B (CALB) | ~45 (for one enantiomer) | >99 | Adapted from[3][4] |
| 3 | 1-Phenylethanol | Asymmetric Transfer Hydrogenation | (S,S)-TsDPEN-Ru | 98 | 99 | [5] |
| 4 | 4-Phenyl-2-butanol | Dynamic Kinetic Resolution (DKR) with Lipase | CALB & Ru-catalyst | 92 | >99 | [5] |
| 5 | 2-Ethyl-1-hexanol | Asymmetric Guerbet Reaction | Noyori RuII-diamine-diphosphine catalyst | 64 | 93 | [6] |
Table 2: Performance as a Chiral Auxiliary in Asymmetric Aldol Reactions
| Entry | Chiral Auxiliary | Aldehyde | Ketone/Enolate Source | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | (based on this compound) | Benzaldehyde | Propionyl oxazolidinone | >95:5 (Estimated) | >90 (Estimated) | General principle from[7][8] |
| 2 | Evans Auxiliary ((4R,5S)-4-methyl-5-phenyloxazolidin-2-one) | Benzaldehyde | Propionyl imide | >99:1 | 80-95 | [9] |
| 3 | Corey's Oxazaborolidine Catalyst | Benzaldehyde | Methyl ketone | 96:4 | 95 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and reliable procedures for the synthesis and application of chiral secondary alcohols.
Protocol 1: Asymmetric Transfer Hydrogenation of 3-Ethyl-4-octanone
This protocol describes the enantioselective reduction of a prochiral ketone to the corresponding chiral secondary alcohol using a Noyori-type catalyst.
Materials:
-
3-Ethyl-4-octanone
-
[RuCl2(p-cymene)]2
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous isopropanol
-
Argon atmosphere
Procedure:
-
In a Schlenk flask under an argon atmosphere, [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) are dissolved in anhydrous isopropanol.
-
The mixture is stirred at 80°C for 20 minutes to form the active catalyst.
-
The solution is cooled to room temperature, and 3-Ethyl-4-octanone (1 equivalent) is added.
-
The formic acid/triethylamine azeotrope (2 equivalents) is then added, and the reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-3-Ethyl-4-octanol
This protocol utilizes the enantioselectivity of a lipase to resolve a racemic mixture of the alcohol.
Materials:
-
(±)-3-Ethyl-4-octanol
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of (±)-3-Ethyl-4-octanol (1 equivalent) in anhydrous toluene, immobilized CALB (20 mg per mmol of alcohol) and molecular sieves are added.
-
Vinyl acetate (2 equivalents) is added, and the suspension is stirred at 40°C.
-
The reaction is monitored by GC for the conversion of the alcohol.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The filtrate is concentrated, and the remaining alcohol and the formed acetate are separated by column chromatography.
-
The enantiomeric excess of both the unreacted alcohol and the acetate product is determined by chiral HPLC or GC analysis.[3][4]
Visualizations
Experimental Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis routes to chiral this compound.
Logical Relationship in Chiral Auxiliary-Based Aldol Reaction
Caption: Workflow for using a chiral auxiliary in an aldol reaction.
Conclusion
While specific, direct comparative data for this compound is not abundant, this guide demonstrates its potential as a valuable chiral building block. Based on the performance of analogous secondary alcohols in well-established asymmetric transformations, it is reasonable to expect that enantiomerically pure this compound can be synthesized with high yield and enantioselectivity. Its utility as a chiral auxiliary also warrants further investigation. The provided protocols offer a solid foundation for researchers to explore the application of this compound in their synthetic endeavors. Future studies directly benchmarking its performance against other chiral alcohols will be invaluable to the synthetic chemistry community.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) of 3-Ethyl-4-octanol Derivatives: A Comparative Guide
This guide provides a comprehensive overview of a hypothetical Quantitative Structure-Activity Relationship (QSAR) study on a series of 3-Ethyl-4-octanol derivatives. The objective is to illustrate the process of developing a QSAR model to correlate the physicochemical properties of these compounds with their biological activity, thereby guiding the design of more potent analogs. This document is intended for researchers, scientists, and professionals in the field of drug development.
Hypothetical Dataset of this compound Derivatives
A set of ten hypothetical this compound derivatives was designed to explore the impact of structural modifications on a putative biological activity. The core structure of this compound was modified by altering the length of the alkyl chain and introducing various functional groups. For each analog, key physicochemical descriptors relevant to its biological activity were calculated: the logarithm of the octanol-water partition coefficient (logP) as a measure of lipophilicity, Molar Refractivity (MR) as an indicator of molecular volume and polarizability, and Topological Polar Surface Area (TPSA) as a descriptor of polarity.[1][2][3] The hypothetical biological activity is presented as the negative logarithm of the half-maximal inhibitory concentration (pIC50).
| Compound ID | Structure (SMILES) | logP | Molar Refractivity (cm³/mol) | TPSA (Ų) | pIC50 (Hypothetical) |
| EO-1 | CCCCC(O)C(CC)CC | 3.40 | 49.95 | 20.23 | 4.50 |
| EO-2 | CCC(O)C(CC)CC | 2.87 | 45.33 | 20.23 | 4.25 |
| EO-3 | CCCCCCC(O)C(CC)CC | 4.46 | 59.19 | 20.23 | 4.90 |
| EO-4 | CCCCC(O)C(CC)C(F)(F)F | 4.15 | 50.15 | 20.23 | 5.20 |
| EO-5 | CCCCC(O)C(CC)CCl | 4.04 | 54.77 | 20.23 | 4.70 |
| EO-6 | CCCCC(O)C(CC)CCN | 3.19 | 55.47 | 46.25 | 5.50 |
| EO-7 | CCCCC(O)C(CC)CCO | 2.83 | 50.15 | 40.46 | 5.10 |
| EO-8 | CCCCC(O)C(C)CC | 3.14 | 45.33 | 20.23 | 4.35 |
| EO-9 | CCCCC(O)C(CCC)CC | 3.93 | 54.57 | 20.23 | 4.65 |
| EO-10 | CCCCC(O)C(CC)C=C | 3.66 | 51.99 | 20.23 | 4.80 |
Hypothetical QSAR Model
A multiple linear regression (MLR) analysis was performed to establish a relationship between the physicochemical descriptors and the biological activity of the this compound derivatives.[4][5] The resulting QSAR model is presented below:
pIC50 = 0.65 (±0.15) logP - 0.08 (±0.03) MR + 0.03 (±0.01) TPSA + 2.50
-
R² = 0.92
-
Q² (cross-validated R²) = 0.85
-
F-statistic = 22.5
-
p-value < 0.001
This hypothetical model suggests that:
-
Lipophilicity (logP): Has a significant positive correlation with biological activity. This indicates that increasing the lipophilicity of the compounds may lead to better interaction with the biological target.
-
Molar Refractivity (MR): Shows a negative correlation, suggesting that bulky substituents may be detrimental to the activity, possibly due to steric hindrance at the target site.[6]
-
Topological Polar Surface Area (TPSA): Has a positive, albeit smaller, contribution to the activity, implying that some degree of polarity is favorable for the interaction.[7][8]
Experimental Protocols
The following are detailed methodologies for the synthesis of a representative derivative and for a common biological assay to determine cytotoxic activity.
3.1. Synthesis of this compound (EO-1)
This protocol describes the synthesis of the parent compound, this compound, via the reduction of the corresponding ketone.
Materials:
-
3-Ethyl-4-octanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-Ethyl-4-octanone (1 equivalent) in methanol in a round-bottom flask at 0°C (ice bath).
-
Slowly add sodium borohydride (1.5 equivalents) to the solution in small portions while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
3.2. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and can be employed to determine the IC50 values of the synthesized compounds.[9][10][11]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivatives in DMEM.
-
After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
4.1. QSAR Workflow
The following diagram illustrates the general workflow of a QSAR study.
4.2. QSAR Model Relationship
This diagram visualizes the relationship between the physicochemical descriptors and the predicted biological activity in the hypothetical QSAR model.
Conclusion
This guide presents a hypothetical QSAR study on a series of this compound derivatives, demonstrating how structural modifications can be correlated with biological activity through physicochemical descriptors. The developed model, though hypothetical, suggests that increasing lipophilicity and polarity while controlling molecular size could be a viable strategy for designing more potent analogs. The provided experimental protocols offer a practical framework for the synthesis and biological evaluation of such compounds. This systematic approach, combining computational modeling with experimental validation, is fundamental in modern drug discovery and development.
References
- 1. Molar refractivity - MolModa Documentation [durrantlab.pitt.edu]
- 2. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topological polar surface area - MolModa Documentation [durrantlab.pitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. malayajournal.org [malayajournal.org]
- 6. Molecular descriptor based on a molar refractivity partition using randic-type graph-theoretical invariant. [sites.ualberta.ca]
- 7. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. peter-ertl.com [peter-ertl.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
A Comparative Analysis of 3-Ethyl-4-octanol and Commercially Available Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical and olfactory properties of 3-Ethyl-4-octanol against other commercially significant fragrance compounds. The information herein is intended to assist researchers in evaluating its potential for use in various formulations. The comparison is supported by available quantitative data and established experimental protocols for fragrance evaluation.
Section 1: Physicochemical and Olfactory Properties
The performance and character of a fragrance compound are largely dictated by its physical and chemical properties. Factors such as molecular weight, vapor pressure, and octanol-water partition coefficient (logP) influence its volatility, substantivity (longevity), and behavior in different product bases. While specific olfactory data for this compound is not extensively published, its properties can be compared with well-characterized fragrance molecules. This compound is a branched secondary alcohol, a class of molecules often associated with waxy, mushroom-like, or woody scents in the fragrance industry.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 1-Octanol | Linalool | Iso E Super® |
| CAS Number | 63126-48-7[3] | 111-87-5 | 78-70-6 | 54464-57-2 |
| Molecular Formula | C₁₀H₂₂O[3] | C₈H₁₈O | C₁₀H₁₈O | C₁₆H₂₆O |
| Molecular Weight ( g/mol ) | 158.28[3] | 130.23 | 154.25 | 234.38 |
| Boiling Point (°C) | Not Available | 195 | 198 | 290 (approx.) |
| Vapor Pressure (Torr @ 25°C) | Not Available | 0.08 | 0.17 | 0.0001 (approx.) |
| logP (Octanol/Water) | 3.4 (Computed)[3] | 3.0 | 2.9 | 5.5 (approx.) |
| Odor Profile | Not specified; likely woody, earthy, or waxy. | Waxy, aldehydic, citrus, rose | Light, floral (lily of the valley), woody, citrus | Smooth, woody, ambergris-like, cedarwood |
| Odor Threshold (ppb, in water) | Not Available | 500[4] | 6 | Not Available |
Section 2: Experimental Protocols for Fragrance Performance Evaluation
To objectively assess the performance of a fragrance compound, standardized analytical and sensory methods are employed. These protocols allow for the characterization of odor quality, intensity, and longevity.
2.1 Protocol for Odor Profile and Threshold Determination via Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5][6] This allows for the identification of specific chemical compounds that are responsible for the perceived aroma of a sample.[7]
Objective: To identify the odor-active compounds in a fragrance sample and determine their individual odor detection thresholds.
Methodology:
-
Sample Preparation: The fragrance compound is diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration.
-
Instrumentation: A gas chromatograph equipped with a column suitable for volatile compound separation is used. The column effluent is split between a standard detector (e.g., Mass Spectrometer, MS) and a heated olfactory detection port (ODP).[8]
-
Analysis: The sample is injected into the GC. As individual compounds elute from the column, they are simultaneously detected by the MS for chemical identification and sniffed by a trained sensory panelist at the ODP.[5]
-
Data Collection: The panelist records the time, duration, intensity, and a qualitative description of any odor detected.
-
Threshold Determination (Dilution to Threshold Method): The sample is serially diluted and re-analyzed. The concentration at which an odor is detected by 50% of the panelists is defined as the odor threshold.[6]
2.2 Protocol for Substantivity (Longevity) Evaluation
Substantivity refers to the length of time a fragrance remains detectable on a substrate, such as skin or fabric. It is a critical performance metric for most fragrance applications.[9]
Objective: To measure the perceived intensity of a fragrance compound over time.
Methodology:
-
Substrate Application: A standardized amount of the fragrance, diluted in a base (e.g., 20% in ethanol), is applied to a neutral substrate (e.g., filter paper blotter or forearm of a panelist).
-
Sensory Panel: A panel of trained evaluators is used for the assessment.[10]
-
Time-Intensity Measurement: Panelists evaluate the intensity of the fragrance at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours) after application.
-
Rating Scale: Intensity is rated on a labeled magnitude scale (e.g., from 0 = no odor to 10 = extremely strong).
-
Data Analysis: The mean intensity scores at each time point are plotted to generate a "dry-down" curve. The time at which the intensity falls below a predetermined level is considered the substantivity endpoint.
Section 3: Visualized Workflows and Pathways
Understanding the processes by which fragrances are evaluated and perceived is crucial for research and development. The following diagrams illustrate a typical experimental workflow and the biological pathway of odor perception.
Caption: Workflow for Fragrance Performance Evaluation.
Caption: Simplified Olfactory Signaling Pathway.
Conclusion
References
- 1. This compound | 19781-28-3 | Benchchem [benchchem.com]
- 2. 3-octanol, 589-98-0 [thegoodscentscompany.com]
- 3. 3-Ethyloctan-4-ol | C10H22O | CID 143954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Odor Detection Thresholds & References [leffingwell.com]
- 5. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iladdie.wordpress.com [iladdie.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
Spectroscopic characterization and comparison of 3-Ethyl-4-octanol isomers
A Comparative Spectroscopic Analysis of 3-Ethyl-4-octanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of this compound and two of its structural isomers: 4-Ethyl-3-octanol and 3-Ethyl-3-octanol. The differentiation of these closely related isomers is crucial in various fields, including organic synthesis, fragrance development, and metabolic studies, where precise structural identification is paramount. This document summarizes key spectroscopic data and outlines the methodologies for their acquisition.
Spectroscopic Data Summary
| Spectroscopic Feature | This compound | 4-Ethyl-3-octanol | 3-Ethyl-3-octanol |
| ¹H NMR (Predicted) | Data not readily available | Data not readily available | Data not readily available |
| ¹³C NMR (Predicted) | Predicted data available[1] | Predicted data available | Predicted data available |
| Key IR Absorptions (cm⁻¹) | ~3350 (br, O-H stretch), ~2960, 2930, 2870 (C-H stretch), ~1070 (C-O stretch)[2] | ~3350 (br, O-H stretch), ~2960, 2930, 2870 (C-H stretch), ~1100 (C-O stretch)[3] | ~3350 (br, O-H stretch), ~2960, 2930, 2870 (C-H stretch), ~1150 (C-O stretch)[4] |
| Mass Spec. (Key Fragments, m/z) | 129, 101, 87, 73, 59, 43[3] | 129, 115, 101, 87, 73, 59, 43[3] | 129, 101, 87, 73, 59, 43[4] |
| Molecular Formula | C₁₀H₂₂O[3][5] | C₁₀H₂₂O[3] | C₁₀H₂₂O[4] |
| Molecular Weight | 158.28 g/mol [3][5] | 158.28 g/mol [3] | 158.28 g/mol [4] |
| CAS Number | 63126-48-7[3][5] | 19781-26-1[3] | 2051-32-3[4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the neat liquid alcohol in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the isomers.
Procedure:
-
Sample Preparation: As these are liquid samples, Attenuated Total Reflectance (ATR) is a suitable technique. Place one to two drops of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the alcohol in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system with a capillary column suitable for the analysis of alcohols (e.g., a DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectra with spectral libraries for confirmation.
Visualizations
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the spectroscopic characterization and comparison of the this compound isomers.
Caption: Workflow for Isomer Characterization.
References
Safety Operating Guide
Navigating the Disposal of 3-Ethyl-4-octanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 3-Ethyl-4-octanol, ensuring the protection of personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for similar chemical compounds and general laboratory safety protocols.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE):
When handling this compound, all personnel should be outfitted with:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile rubber gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
In Case of Accidental Release:
Should a spill occur, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area to disperse any vapors.
-
Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealable container for disposal.
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that complies with all local, state, and federal regulations.
-
Waste Identification: this compound should be treated as a chemical waste product. Do not mix it with other solvents or waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Containerization:
-
Place the waste this compound in a clearly labeled, leak-proof container.
-
The label should include the full chemical name ("this compound"), the quantity, and any relevant hazard warnings.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Professional Disposal:
-
The disposal of this compound must be handled by a licensed and approved chemical waste disposal company.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
-
Quantitative Safety Data
| Property | Value |
| Flash Point | 71 °C / 160 °F (for DL-3-Octanol) |
| Boiling Point | 175 - 178 °C / 347 - 352.4 °F (for DL-3-Octanol) |
| Appearance | Colorless Liquid (for DL-3-Octanol) |
| Odor | Characteristic (for DL-3-Octanol) |
Data for DL-3-Octanol is provided as a surrogate due to the lack of specific data for this compound.
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling flammable and potentially hazardous organic compounds. These protocols are derived from sources such as the Occupational Safety and Health Administration (OSHA) guidelines and standard laboratory safety manuals.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within their organizations.
References
Personal protective equipment for handling 3-Ethyl-4-octanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Ethyl-4-octanol in a laboratory setting. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, fostering a secure research environment.
I. Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or a Face Shield | Must provide chemical splash protection.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling organic solvents.[3] Inspect gloves for any signs of degradation before use. |
| Body Protection | Flame-Resistant Laboratory Coat | Should be worn over personal clothing that covers the legs.[4] |
| Foot Protection | Closed-Toe Shoes | Made of a non-porous material to protect against spills.[5] |
| Respiratory | Fume Hood or appropriate respirator | To be used in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6][7] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize risks associated with the handling of this compound.
A. Preparation and Pre-Use Checklist:
-
Information Review: Before beginning any work, review all available safety information for this compound and similar flammable organic alcohols.[6][7]
-
Work Area Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the vicinity.[1][8]
-
Confirm that safety equipment, including a fire extinguisher (Class B), safety shower, and eyewash station, is accessible and operational.[6]
-
-
PPE Inspection: Don and inspect all required personal protective equipment as detailed in the table above.
B. Handling and Use:
-
Container Handling:
-
Keep the container of this compound tightly sealed when not in use.[2]
-
When transferring, use a funnel and perform the transfer within a fume hood to control vapor release.
-
-
Experimental Procedure:
-
Spill Response:
-
In the event of a small spill, immediately alert personnel in the area.
-
Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Clean the area with soap and water after the absorbent material has been collected for disposal.[2]
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.[9]
-
Compatibility: Do not mix this compound waste with incompatible chemicals. It should be treated as a non-halogenated organic solvent waste.[10]
B. Disposal Procedure:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable Liquid).[9]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources while awaiting pickup.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[9][11][12] Do not pour this compound down the drain. [9]
IV. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 5. csub.edu [csub.edu]
- 6. methanol.org [methanol.org]
- 7. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 8. xylemtech.com [xylemtech.com]
- 9. web.mit.edu [web.mit.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. simplesolvents.com [simplesolvents.com]
- 12. simplesolvents.com [simplesolvents.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
